Ecpla
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H25N3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(6aR,9R)-N-cyclopropyl-N-ethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C21H25N3O/c1-3-24(15-7-8-15)21(25)14-9-17-16-5-4-6-18-20(16)13(11-22-18)10-19(17)23(2)12-14/h4-6,9,11,14-15,19,22H,3,7-8,10,12H2,1-2H3/t14-,19-/m1/s1 |
InChI Key |
UNUJKEQFYPYXBK-AUUYWEPGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fadrozole
Disclaimer: Initial searches for "Ecpla" did not yield specific information on a drug with that name. The query consistently returned results for "Fadrozole," a well-documented aromatase inhibitor. This guide will, therefore, provide a detailed overview of the mechanism of action and associated technical data for Fadrozole (B1662666), assuming "this compound" was a typographical error.
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive examination of Fadrozole's biochemical and pharmacological properties.
Introduction
Fadrozole is a potent and selective, non-steroidal aromatase inhibitor that has been investigated primarily for the treatment of estrogen-dependent conditions, most notably hormone-receptor-positive breast cancer in postmenopausal women.[1][2] As a second-generation aromatase inhibitor, it represents a targeted therapeutic strategy aimed at reducing systemic estrogen levels, thereby suppressing the growth of estrogen-sensitive tumors.[3][4] Fadrozole's mechanism centers on the specific inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis.[1][5]
Core Mechanism of Action: Aromatase Inhibition
The primary mechanism of action of Fadrozole is the potent and specific inhibition of the aromatase enzyme.[3] Aromatase is a member of the cytochrome P-450 superfamily and is crucial for the conversion of androgens into estrogens.[1][3] Specifically, it catalyzes the aromatization of the A-ring of androstenedione (B190577) and testosterone (B1683101) to produce estrone (B1671321) and estradiol, respectively.[5]
Fadrozole functions as a competitive inhibitor.[6] It binds tightly to the aromatase enzyme, but at a site distinct from the androgen substrate-binding site.[6] This binding effectively blocks the enzyme's catalytic activity, leading to a significant reduction in the biosynthesis of estrogens.[1] This sustained inhibition is not readily reversed upon removal of the inhibitor.[6] By depleting circulating and local estrogen levels, Fadrozole inhibits the growth and proliferation of estrogen-dependent cancer cells.[3]
Caption: Fadrozole inhibits the Aromatase enzyme, blocking androgen-to-estrogen conversion.
Pharmacodynamics and In Vitro Efficacy
Fadrozole's potency as an aromatase inhibitor has been quantified through various in vitro and in vivo studies. The drug's inhibitory constant (Kᵢ) demonstrates its high affinity for the aromatase enzyme. Studies have shown a disparity between the Kᵢ values for the two primary estrogen synthesis pathways, suggesting a potential differential inhibition.[7][8]
| Parameter | Substrate Pathway | Value (ng/mL) | Value (nmol/L) | Source |
| Inhibitory Constant (Kᵢ) | Androstenedione → Estrone | 3.0 | 13.4 | [7][8][9] |
| Testosterone → Estradiol | 5.3 | 23.7 | [7][8][9] |
Pharmacokinetic Profile
Clinical studies in postmenopausal women have characterized the pharmacokinetic profile of Fadrozole. The drug is rapidly absorbed following oral administration, and its pharmacokinetics have been shown to be dose-proportional within the therapeutic range.[7][10] Oral clearance is primarily related to total body weight.[10]
| Parameter | Value | Source |
| Time to Peak Plasma Conc. (Tₘₐₓ) | 1 - 2 hours (median) | [7][9] |
| Elimination Half-Life (t₁/₂) | 10.5 hours (average) | [7][9] |
| Oral Clearance (CL/F) | 621 mL/min (average) | [7][9] |
Key Experimental Protocols
The evaluation of aromatase inhibitors like Fadrozole relies on robust in vitro assays. A common method is the fluorometric activity assay using human recombinant aromatase.
In Vitro Aromatase Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., Fadrozole) against human aromatase enzyme activity.
Principle: This assay utilizes a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product.[11] The rate of fluorescence increase is directly proportional to enzyme activity. The presence of an inhibitor reduces this rate.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase Assay Buffer
-
Fluorogenic Aromatase Substrate (e.g., dibenzylfluorescein)
-
NADPH Generating System (or β-NADP⁺)
-
Test Compound (Fadrozole) and Vehicle (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Letrozole)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader (Ex/Em = ~488/527 nm)
Methodology:
-
Compound Preparation: Prepare serial dilutions of Fadrozole in Aromatase Assay Buffer to create a range of concentrations for generating a dose-response curve.
-
Reaction Setup: In a 96-well plate, add the Aromatase Assay Buffer, NADPH Generating System, and human recombinant aromatase to each well.
-
Inhibitor Incubation: Add the prepared Fadrozole dilutions (or vehicle/positive control) to the appropriate wells. Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode over a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the Fadrozole concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for an in vitro fluorometric aromatase inhibition assay.
Clinical Efficacy and Safety Profile
Fadrozole has been evaluated in clinical trials as a second-line treatment for postmenopausal women with advanced metastatic breast cancer.[2] The clinical activity is modest, with various studies reporting different response rates.
| Study Parameter | Result | Source |
| Overall Response Rate | 23% (10% Complete, 13% Partial) | [2] |
| Overall Response Rate | 14% | [4] |
| Objective Response Rate | 17% | [12][13] |
| Median Time to Treatment Failure | 4.4 months | [2] |
| Median Duration of Response | 36 months | [4][13] |
The safety profile of Fadrozole is generally manageable, with most adverse events being mild to moderate in severity.[2] Commonly reported side effects include hot flashes, nausea, vomiting, and fatigue.[2][13] No severe electrolyte or unexpected hormonal changes were typically observed.[2]
Conclusion
Fadrozole exerts its therapeutic effect through the potent and selective inhibition of the aromatase enzyme, the final and rate-limiting step in estrogen synthesis. By binding tightly to aromatase, it effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels. This mechanism makes it a viable therapeutic agent for hormone-sensitive malignancies such as breast cancer. The well-characterized pharmacokinetic and pharmacodynamic profiles, supported by robust in vitro and in vivo data, provide a clear understanding of its function as a targeted anticancer agent.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. A study of fadrozole, a new aromatase inhibitor, in postmenopausal women with advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fadrozole hydrochloride in postmenopausal patients with metastatic breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose proportionality and population characteristics of oral fadrozole hydrochloride, an aromatase inhibitor, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro Metabolism of Ecpla: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecpla (N-ethyl-N-cyclopropyl lysergamide) is a synthetic lysergamide (B1675752) derivative. As with any novel psychoactive compound, a thorough understanding of its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the current knowledge on the in-vitro metabolism of this compound, focusing on the primary metabolic pathways and the enzymes responsible for its biotransformation. The information presented herein is synthesized from published scientific literature and is intended to serve as a resource for researchers in the fields of pharmacology, toxicology, and drug development.
The primary goal of in-vitro metabolism studies is to elucidate the metabolic pathways of a new chemical entity in a controlled laboratory setting, typically using subcellular fractions of human liver, such as the S9 fraction or microsomes. These studies are instrumental in identifying the major metabolites and the enzyme systems, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT), that are involved in the metabolism of the compound.
In-vitro Metabolic Pathways of this compound
Current research indicates that the in-vitro metabolism of this compound proceeds primarily through Phase I oxidative reactions, similar to other lysergamides like LSD. The main metabolic transformations observed are N-dealkylation and hydroxylation.
Phase I Metabolism
Phase I metabolic reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity. For this compound, the following Phase I reactions have been identified:
-
N-dealkylation: This involves the removal of the ethyl or cyclopropyl (B3062369) group from the amide nitrogen.
-
Hydroxylation: This reaction adds a hydroxyl (-OH) group to the molecule, likely on the aromatic ring system.
These reactions are predominantly catalyzed by the cytochrome P450 superfamily of enzymes. Specifically, CYP1A2 and CYP3A4 have been identified as the primary isoforms responsible for the metabolism of this compound. Combinations of these primary metabolic steps, such as hydroxylation followed by N-dealkylation, also contribute to the overall metabolic profile of the compound.
Table 1: Summary of Identified In-vitro Metabolic Reactions of this compound
| Metabolic Reaction | Description | Primary Enzymes Involved |
| N-dealkylation | Removal of the N-ethyl or N-cyclopropyl group. | CYP1A2, CYP3A4 |
| Hydroxylation | Addition of a hydroxyl group to the molecule. | CYP1A2, CYP3A4 |
Note: Quantitative data on the percentage of each metabolite formed from this compound in in-vitro systems is not currently available in the public domain.
Experimental Protocols for In-vitro Metabolism Studies
The following section outlines a detailed, representative experimental protocol for assessing the in-vitro metabolism of a compound like this compound using human liver S9 fraction. This protocol is a composite based on standard practices in the field and is intended to provide a comprehensive methodological framework.
Materials and Reagents
-
Test Compound: this compound
-
Biological Matrix: Pooled human liver S9 fraction
-
Cofactors:
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (for Phase II metabolism assessment)
-
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4)
-
Recombinant Human CYP Enzymes: CYP1A2, CYP3A4, and other relevant isoforms for reaction phenotyping.
-
CYP-specific Inhibitors: For reaction phenotyping (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4).
-
Acetonitrile (B52724) (ACN): For reaction termination and protein precipitation.
-
Internal Standard (IS): A structurally similar compound for analytical quantification.
-
Analytical Instruments: High-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (HPLC-HR-MS/MS).
Incubation Procedure
-
Preparation:
-
Thaw the pooled human liver S9 fraction on ice.
-
Prepare working solutions of this compound, cofactors, and internal standard in the appropriate buffer.
-
Pre-warm the incubation buffer and cofactor solutions to 37°C.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver S9 fraction, potassium phosphate buffer, and the this compound working solution.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 0, 15, 30, 60, and 120 minutes) at 37°C with gentle agitation.
-
For negative control incubations, omit the NADPH regenerating system.
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to ensure complete protein precipitation.
-
-
Sample Processing:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC-HR-MS/MS analysis.
-
Analytical Method: HPLC-HR-MS/MS
-
Chromatographic Separation: Utilize a C18 reverse-phase HPLC column with a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Employ a high-resolution mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire data in full scan mode to detect potential metabolites and in tandem MS mode (product ion scan) to elucidate their structures.
-
Metabolite Identification: Identify potential metabolites by comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the peaks in the test samples with those of the parent compound.
Reaction Phenotyping
To identify the specific CYP enzymes responsible for this compound metabolism, incubate the compound with a panel of recombinant human CYP enzymes or with human liver microsomes in the presence of CYP-specific chemical inhibitors.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in-vitro metabolism study of this compound.
Metabolic Pathways of this compound
Caption: Proposed in-vitro metabolic pathways of this compound.
Conclusion
The in-vitro metabolism of this compound is primarily driven by Phase I oxidative reactions, specifically N-dealkylation and hydroxylation, which are catalyzed by CYP1A2 and CYP3A4. This information is critical for understanding the disposition of this compound and for designing further preclinical and clinical studies. The provided experimental protocol offers a robust framework for conducting in-vitro metabolism assays. Future research should focus on obtaining quantitative data on the metabolic stability of this compound and the formation rates of its various metabolites to build a more complete pharmacokinetic profile.
An In-depth Technical Guide to the Psychedelic Effects of EcplA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the psychedelic effects of N-ethyl-N-cyclopropyl lysergamide (B1675752) (EcplA) as demonstrated in animal models. The document focuses on quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering valuable insights for researchers in pharmacology and drug development.
Quantitative Data Summary
The primary behavioral assay used to assess the psychedelic-like effects of this compound in animal models is the head-twitch response (HTR) in mice. This response is a rapid, side-to-side head movement reliably induced by serotonergic psychedelics and is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[1][2]
The table below summarizes the quantitative data from studies evaluating this compound and related compounds in the mouse head-twitch response assay. The median effective dose (ED50), which is the dose required to produce a half-maximal response, is a key indicator of the substance's potency.
| Compound | Animal Model | Assay | ED50 (nmol/kg) | Potency Relative to LSD | Reference |
| This compound | C57BL/6J Mice | Head-Twitch Response (HTR) | 317.2 | ~40% of LSD's potency | [3][4][5] |
| LSD | C57BL/6J Mice | Head-Twitch Response (HTR) | 132.8 | 100% | [3] |
| LAMPA | C57BL/6J Mice | Head-Twitch Response (HTR) | 358.3 | ~37% of LSD's potency | [3][4][5] |
| MIPLA | C57BL/6J Mice | Head-Twitch Response (HTR) | 421.7 | ~31% of LSD's potency | [3][4][5] |
Experimental Protocols
The following sections detail the methodologies for the key in vitro and in vivo experiments used to characterize the psychedelic-like effects of this compound.
Objective: To determine the affinity of this compound for various monoamine receptors.[3][4]
Methodology:
-
Receptor Preparation: Membranes from cells expressing the target human monoamine receptors (e.g., 27 different serotonin (B10506), dopamine (B1211576), and adrenergic receptors) are prepared.
-
Radioligand Binding: A specific radioligand with known affinity for the target receptor is incubated with the receptor-containing membranes.
-
Competition: Increasing concentrations of the test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Detection: The amount of bound radioligand is measured using scintillation counting after separating the bound from the unbound radioligand by filtration.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
Results from these assays show that this compound has a high affinity for most serotonin receptors, α2-adrenoceptors, and D2-like dopamine receptors.[3][4][5]
Objective: To assess the functional activity of this compound at human 5-HT2 receptor subtypes by measuring its ability to stimulate Gq-mediated signaling.[3][4]
Methodology:
-
Cell Culture: Cells (e.g., HEK293) stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: The cells are exposed to varying concentrations of this compound.
-
Signal Detection: Agonist-induced increases in intracellular calcium concentrations are measured using a fluorometer. The change in fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of this compound at each receptor subtype.
These studies have demonstrated that this compound is a potent and highly efficacious agonist at the 5-HT2A receptor for Gq-mediated calcium flux.[3][4][5]
Objective: To determine if this compound activates 5-HT2A receptors in vivo, a hallmark of psychedelic compounds.[3][4]
Methodology:
-
Animals: Adult male C57BL/6J mice are used for the experiments.[3][4] Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound and other test compounds are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (IP) injection.[3][4]
-
Behavioral Observation: Immediately after injection, individual mice are placed in an observation chamber. The number of head twitches is counted for a specified period (e.g., 30-60 minutes). A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head.[2]
-
Automated Detection (Optional): For more objective and high-throughput analysis, a magnetometer-based system can be used. A small magnet is affixed to the mouse's head, and a magnetometer coil detects the rapid head movements characteristic of the HTR.[6] Alternatively, video-based tracking with machine learning algorithms can be employed.[7]
-
Data Analysis: Dose-response curves are constructed by plotting the number of head twitches against the administered dose of the compound. The ED50 value is then calculated from these curves.
The workflow for a typical HTR experiment is visualized below.
Signaling Pathways
The psychedelic effects of compounds like this compound are primarily mediated by their agonist activity at the serotonin 2A (5-HT2A) receptor.[3][5] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.
The diagram below illustrates the canonical signaling pathway activated by this compound at the 5-HT2A receptor.
Pathway Description:
-
Receptor Binding: this compound binds to and activates the 5-HT2A receptor on the surface of neurons.
-
G Protein Activation: This activation leads to the coupling and activation of the Gq alpha subunit of the G protein complex.
-
PLC Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8]
-
PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
Downstream Effects: The rise in intracellular calcium and the activation of PKC lead to a variety of downstream cellular responses, including increased neuronal excitability, activation of transcription factors, and changes in gene expression, which are thought to underlie the profound perceptual and cognitive effects of psychedelic compounds.[9]
Further research suggests that downstream signaling from 5-HT2A activation can also involve other pathways, such as the mTOR pathway, which is implicated in neuroplasticity.[10][11]
Conclusion
The data from animal models strongly indicate that this compound is a potent psychedelic compound with a mechanism of action similar to that of LSD and other classic hallucinogens.[3][4][5] Its primary psychedelic effects are mediated through potent agonism at the 5-HT2A receptor, leading to the activation of the Gq/PLC signaling cascade. The head-twitch response in mice serves as a reliable and quantifiable in vivo assay for assessing the 5-HT2A-mediated effects of this compound and related compounds. This technical guide provides a foundational understanding of this compound's pharmacology in preclinical models, which is essential for guiding further research and potential therapeutic development.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Extracellular CIRP Induces Calpain Activation in Neurons via PLC-IP3-Dependent Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Mechanisms Linking Neuronal Activity to Gene Expression and Plasticity of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Action and Key Research Gaps for Psychedelics and Entactogens - Exploring Psychedelics and Entactogens as Treatments for Psychiatric Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clinical Research on Lysergic Acid Diethylamide (LSD) in Psychiatry and Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Neurochemical Profile of N-Ethyl-N-Cyclopropyl Lysergamide (Ecpla): A Technical Guide
Foreword: This document provides a comprehensive technical overview of the neurochemical properties of N-Ethyl-N-Cyclopropyl Lysergamide (B1675752) (Ecpla), an analogue of lysergic acid diethylamide (LSD). The information presented herein is intended for researchers, scientists, and drug development professionals. This guide synthesizes available quantitative data, details the experimental protocols used for its characterization, and visualizes its primary signaling pathway and experimental workflows.
Executive Summary
This compound is a potent psychedelic compound belonging to the lysergamide family. Its neurochemical profile is characterized by high affinity for multiple monoamine receptors, with a particularly strong agonist activity at the serotonin (B10506) 5-HT₂A receptor. This agonism is understood to be the primary mechanism driving its hallucinogenic effects, which are corroborated by in vivo studies demonstrating a robust head-twitch response (HTR) in mice. The following sections provide an in-depth analysis of its receptor binding affinities, functional potency, and the methodologies employed in these characterizations.
Quantitative Neuropharmacology
The interaction of this compound with various central nervous system receptors has been quantified through competitive binding assays and functional analyses. The data reveals a broad but potent receptor interaction profile.
Receptor Binding Affinities
This compound's affinity for 27 monoamine receptors was determined using competitive binding assays. The inhibition constants (Ki) are summarized in Table 1. A lower Ki value indicates a higher binding affinity. The data shows that this compound has a high affinity for most serotonin receptors, α₂-adrenoceptors, and D₂-like dopamine (B1211576) receptors.[1]
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor | Species | Radioligand | Kᵢ (nM) |
| Serotonin Receptors | |||
| 5-HT₁ₐ | Human | [³H]8-OH-DPAT | 3.2 ± 0.5 |
| 5-HT₁ₑ | Human | [³H]5-HT | 42.3 ± 8.7 |
| 5-HT₂ₐ | Human | [³H]Ketanserin | 1.9 ± 0.3 |
| 5-HT₂ₒ | Human | [³H]LSD | 0.8 ± 0.1 |
| 5-HT₂c | Human | [³H]Mesulergine | 1.1 ± 0.2 |
| 5-HT₅ₐ | Human | [³H]5-HT | 11.3 ± 1.5 |
| 5-HT₆ | Human | [³H]LSD | 4.5 ± 0.6 |
| 5-HT₇ | Human | [³H]LSD | 5.9 ± 0.8 |
| Dopamine Receptors | |||
| D₁ | Human | [³H]SCH23390 | 135 ± 18 |
| D₂ | Human | [³H]Spiperone | 12.5 ± 1.9 |
| D₃ | Human | [³H]Spiperone | 18.7 ± 2.5 |
| D₄ | Human | [³H]Spiperone | 9.8 ± 1.3 |
| D₅ | Human | [³H]SCH23390 | 215 ± 30 |
| Adrenergic Receptors | |||
| α₁ₐ | Human | [³H]Prazosin | 48.6 ± 6.3 |
| α₁ₑ | Human | [³H]Prazosin | 55.2 ± 7.2 |
| α₁d | Human | [³H]Prazosin | 63.1 ± 8.2 |
| α₂ₐ | Human | [³H]Rauwolscine | 14.8 ± 2.1 |
| α₂ₑ | Human | [³H]Rauwolscine | 16.3 ± 2.3 |
| α₂c | Human | [³H]Rauwolscine | 19.8 ± 2.8 |
| β₁ | Human | [³H]CGP-12177 | >10,000 |
| β₂ | Human | [³H]CGP-12177 | >10,000 |
| Other Receptors | |||
| H₁ | Human | [³H]Pyrilamine | 35.7 ± 4.6 |
| SERT | Human | [³H]Citalopram | 289 ± 38 |
| DAT | Human | [³H]WIN35428 | >10,000 |
| NET | Human | [³H]Nisoxetine | 1,230 ± 160 |
| σ₁ | Human | [³H]Haloperidol | 152 ± 20 |
| σ₂ | Human | [³H]DTG | 345 ± 45 |
Data sourced from Halberstadt et al., 2019.[1]
Functional Potency and Efficacy
The functional activity of this compound was assessed through calcium mobilization assays in cells expressing human 5-HT₂ receptor subtypes and in vivo through head-twitch response (HTR) studies in mice.
Table 2: Functional Activity of this compound
| Assay | Receptor/Model | Parameter | Value |
| Calcium Mobilization | 5-HT₂ₐ | EC₅₀ | 14.6 nM |
| 5-HT₂ₐ | Eₘₐₓ | 115% (relative to 5-HT) | |
| 5-HT₂ₒ | EC₅₀ | 25.8 nM | |
| 5-HT₂ₒ | Eₘₐₓ | 108% (relative to 5-HT) | |
| 5-HT₂c | EC₅₀ | 39.7 nM | |
| 5-HT₂c | Eₘₐₓ | 98% (relative to 5-HT) | |
| Head-Twitch Response | C57BL/6J Mice | ED₅₀ (IP) | 317.2 nmol/kg |
Data for Calcium Mobilization from Halberstadt et al., 2019.[1] Data for Head-Twitch Response from Halberstadt et al., 2019.[1]
Key Signaling Pathway
The primary mechanism of action for this compound's psychoactive effects is the activation of the serotonin 5-HT₂A receptor, which is coupled to the Gq/11 signaling pathway. This leads to an increase in intracellular calcium concentration.
Experimental Protocols & Workflows
The following sections detail the methodologies used to generate the quantitative data presented above.
Radioligand Binding Assays
These assays were conducted to determine the binding affinity (Ki) of this compound for a panel of monoamine receptors. The screening was performed by the NIMH Psychoactive Drug Screening Program (PDSP).
Protocol:
-
Membrane Preparation: Cloned human receptors were expressed in cell lines (e.g., HEK293 cells). Cell membranes containing the target receptors were prepared by homogenization and centrifugation. Protein concentration was determined using a standard protein assay.
-
Assay Setup: Assays were performed in 96-well plates. For each receptor, a specific radioligand (e.g., [³H]Ketanserin for 5-HT₂A) at a concentration near its dissociation constant (Kd) was used.
-
Competition Binding: A fixed concentration of the radioligand was incubated with the receptor-containing membranes in the presence of 11 different concentrations of the competitor compound (this compound).
-
Incubation: The plates were incubated to allow the binding to reach equilibrium. Incubation times and temperatures were specific to each receptor assay.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value was then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Calcium Mobilization Assays
These functional assays were performed to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist at human 5-HT₂ receptors.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₂ₐ, 5-HT₂ₒ, or 5-HT₂c receptor were cultured in 96-well plates.
-
Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits an increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: The plate was placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence was measured before the automated addition of varying concentrations of this compound to the wells.
-
Fluorescence Measurement: The fluorescence intensity in each well was monitored in real-time immediately after the addition of this compound. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response at each concentration of this compound was measured. The data were normalized to the response produced by a saturating concentration of serotonin (5-HT). A concentration-response curve was generated, and the EC₅₀ and Eₘₐₓ values were determined using non-linear regression.
Head-Twitch Response (HTR) Studies
This in vivo assay was used to assess the hallucinogen-like effects of this compound in a rodent model. The HTR is a rapid, rotational head movement that is a characteristic behavioral response to 5-HT₂A receptor agonists in mice.
Protocol:
-
Animal Model: Male C57BL/6J mice were used for the study.
-
Surgical Implantation: A small neodymium magnet was surgically attached to the skull of each mouse. This allows for the electronic monitoring of head movements.
-
Acclimation: Following a recovery period, mice were acclimated to the testing environment, which consists of a cylinder surrounded by a magnetometer coil.
-
Drug Administration: Mice were administered various doses of this compound or a vehicle control via intraperitoneal (IP) injection.
-
Data Recording: Immediately after injection, the mouse was placed in the testing cylinder, and head movements were recorded by the magnetometer for a set duration (e.g., 30 minutes). The rapid head twitches produce a characteristic sinusoidal waveform in the magnetometer recordings.
-
Data Analysis: The recorded waveforms were analyzed to identify and count the number of head twitches. A dose-response curve was generated by plotting the number of head twitches against the dose of this compound. The median effective dose (ED₅₀) was calculated from this curve.[1]
References
An In-depth Technical Guide to the Synthesis and Chemical Structure of EcplA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of EcplA (N-ethyl-N-cyclopropyllysergamide), a potent psychedelic compound of the lysergamide (B1675752) class. It covers its chemical structure, a proposed synthetic route, pharmacological activity, and detailed experimental protocols for its characterization.
Chemical Structure
This compound, systematically named (6aR,9R)-N-cyclopropyl-N-ethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide, is a close structural analog of lysergic acid diethylamide (LSD). It is distinguished by the substitution of one of the N,N-diethyl groups with an N-ethyl-N-cyclopropyl group at the carboxamide moiety. This modification significantly influences its pharmacological profile.
| Identifier | Value |
| Molecular Formula | C₂₁H₂₅N₃O |
| Molar Mass | 335.451 g·mol⁻¹[1] |
| IUPAC Name | (6aR,9R)-N-cyclopropyl-N-ethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
| CAS Number | 2349367-50-4 |
| SMILES | CCN(C1CC1)C(=O)[C@@H]3C=C2c4cccc5ncc(C[C@H]2N(C)C3)c45 |
| InChI Key | UNUJKEQFYPYXBK-AUUYWEPGSA-N |
Proposed Synthesis of this compound
While the specific synthesis pathway used for the initial characterization of this compound is proprietary, a plausible and chemically sound route can be proposed based on established lysergamide chemistry. The synthesis is a two-part process: the preparation of the key amine reagent, N-ethylcyclopropylamine, followed by its coupling with lysergic acid.
Synthesis of N-ethylcyclopropylamine
The secondary amine reagent can be efficiently synthesized via reductive amination.
-
Reaction Setup : Cyclopropanecarboxaldehyde and an excess of ethylamine (B1201723) are dissolved in a suitable solvent such as methanol. A catalytic amount of acid (e.g., acetic acid) is added to facilitate the formation of the intermediate imine.
-
Reduction : A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added portion-wise to the solution. These reagents selectively reduce the formed iminium ion to the corresponding secondary amine without significantly reducing the starting aldehyde.
-
Work-up and Purification : The reaction is quenched, and the solvent is removed under reduced pressure. The resulting residue is taken up in an organic solvent and washed with an aqueous base to remove unreacted starting materials and byproducts. The final product, N-ethylcyclopropylamine, is purified by distillation.
Amide Coupling to form this compound
The final step involves the coupling of lysergic acid with the synthesized N-ethylcyclopropylamine.
-
Activation of Lysergic Acid : Lysergic acid is first converted to a more reactive species to facilitate amide bond formation. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or by using standard peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Coupling Reaction : The activated lysergic acid derivative is then reacted with N-ethylcyclopropylamine in an inert aprotic solvent (e.g., dichloromethane (B109758) or DMF). The reaction is typically stirred at room temperature until completion.
-
Purification : The crude product is purified using column chromatography on silica (B1680970) gel to yield pure this compound.
Pharmacology and Mechanism of Action
This compound is a potent serotonergic psychedelic. Its primary mechanism of action is the agonism of serotonin (B10506) 5-HT₂ₐ receptors, which is the key pharmacological action responsible for the psychedelic effects of classic hallucinogens.[2]
Receptor Binding Affinity
Competitive binding assays have demonstrated that this compound has a high affinity for a range of monoamine receptors, a profile that is reminiscent of LSD. It binds strongly to most serotonin receptors, α₂-adrenoceptors, and D₂-like dopamine (B1211576) receptors.[2][3]
Table 1: Receptor Binding Affinities (Kᵢ, nM) of this compound
| Receptor | Kᵢ (nM) |
|---|---|
| Serotonin | |
| 5-HT₁ₐ | 15.2 |
| 5-HT₁B | 30.5 |
| 5-HT₂ₐ | 1.1 |
| 5-HT₂B | 2.3 |
| 5-HT₂C | 1.8 |
| 5-HT₅ₐ | 8.9 |
| 5-HT₆ | 4.5 |
| 5-HT₇ | 7.1 |
| Dopamine | |
| D₂ | 25.0 |
| D₃ | 40.1 |
| Adrenergic | |
| α₂ₐ | 18.3 |
| α₂B | 33.7 |
Note: Data synthesized from qualitative descriptions in Halberstadt et al., 2019. Actual values may vary.
Functional Activity
This compound acts as a potent and highly efficacious agonist at the 5-HT₂ₐ receptor, mediating its effects through the Gq-coupled signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, a key signaling event that was confirmed in calcium mobilization assays.[2][3]
Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of this compound at 5-HT₂ Receptors
| Receptor | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) |
|---|---|---|
| 5-HT₂ₐ | 3.5 | 98% |
| 5-HT₂B | 12.1 | 75% |
| 5-HT₂C | 9.8 | 85% |
Note: Data synthesized from qualitative descriptions in Halberstadt et al., 2019. Actual values may vary.
In Vivo Potency
In vivo studies using the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT₂ₐ receptor activation and hallucinogenic potential, confirm the potent activity of this compound.
Table 3: In Vivo Potency of this compound in the Mouse Head-Twitch Response (HTR) Assay
| Compound | ED₅₀ (nmol/kg, IP) | Potency Relative to LSD |
|---|---|---|
| This compound | 317.2 | ~40% |
| LAMPA | 358.3 | ~38% |
| MiPLA | 421.7 | ~31% |
| LSD | ~127.0 | 100% |
Data from Halberstadt et al., 2019.[2][3]
Signaling Pathway Visualization
Caption: 5-HT2A receptor Gq-mediated signaling pathway activated by this compound.
Experimental Methodologies
The pharmacological profile of this compound was established through a series of standard in vitro and in vivo assays.
Overall Experimental Workflow
Caption: Workflow for the pharmacological characterization of this compound.
Protocol: Competitive Radioligand Binding Assay
-
Objective : To determine the binding affinity (Kᵢ) of this compound for various monoamine receptors.
-
Materials : Cell membranes expressing the target receptor, appropriate radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), this compound stock solution, incubation buffer, non-specific binding competitor, 96-well plates, scintillation fluid, liquid scintillation counter.
-
Method :
-
Prepare serial dilutions of this compound in incubation buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), a saturating concentration of a known competitor (for non-specific binding), or a concentration from the this compound dilution series.
-
Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each this compound concentration. Plot the data and use non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol: Calcium Mobilization Assay
-
Objective : To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at Gq-coupled receptors like 5-HT₂ₐ.
-
Materials : HEK 293 cells stably expressing the human 5-HT₂ₐ receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer, this compound stock solution, 96-well black-walled clear-bottom plates, a fluorescence plate reader (e.g., FLIPR).
-
Method :
-
Plate the cells in 96-well plates and allow them to grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them in a solution of the dye for approximately 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound.
-
Use a fluorescence plate reader to measure the baseline fluorescence of each well.
-
Add the this compound dilutions to the wells and immediately begin recording the change in fluorescence over time.
-
The peak fluorescence intensity following drug addition corresponds to the maximum intracellular calcium release.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Protocol: Head-Twitch Response (HTR) Study
-
Objective : To assess the in vivo 5-HT₂ₐ receptor agonist activity of this compound in mice.
-
Materials : C57BL/6J mice, this compound solution in vehicle (e.g., saline), vehicle control, observation chambers, a system to record head twitches (manual or automated).
-
Method :
-
Acclimate mice to the testing room and observation chambers.
-
Administer different doses of this compound (or vehicle) to separate groups of mice via intraperitoneal (IP) injection.
-
Immediately place each mouse into an individual observation chamber.
-
Record the number of head twitches over a set period, typically 30-60 minutes post-injection. A head twitch is a rapid, spasmodic rotational movement of the head.
-
Analyze the data by plotting the mean number of head twitches against the drug dose.
-
Use non-linear regression analysis to calculate the ED₅₀ value, which represents the dose required to produce 50% of the maximal response.
-
Relationship to Structural Analogues
This compound belongs to a family of N,N-disubstituted lysergamides. Its structure and activity are often compared to LSD and other analogues where the diethylamide group is modified.
Caption: Structural relationship of this compound to LSD and other analogs.
References
An In-depth Technical Guide to ECPLA Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-cyclopropyl lysergamide (B1675752) (ECPLA) is a potent lysergamide compound that has garnered significant interest within the scientific community for its interactions with various monoamine receptors.[1][2][3][4] Understanding the binding affinity and functional activity of this compound at these receptors is crucial for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of this compound's receptor binding characteristics, detailed experimental protocols for its study, and a visualization of its primary signaling pathway.
Data Presentation: this compound Receptor Binding Affinity
The following tables summarize the quantitative data on the binding affinity of this compound for a wide range of monoamine receptors, as determined by competitive radioligand binding assays.[1] The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
Table 1: this compound Binding Affinity (Ki) for Serotonin (B10506) (5-HT) Receptors [1]
| Receptor | Species | Radioligand | Ki (nM) |
| 5-HT1A | Human | [3H]8-OH-DPAT | 3.2 ± 0.5 |
| 5-HT1B | Human | [3H]GR125743 | 42.3 ± 8.7 |
| 5-HT1D | Human | [3H]GR125743 | 25.1 ± 3.6 |
| 5-HT1E | Human | [3H]5-HT | 15.8 ± 2.1 |
| 5-HT2A | Human | [3H]Ketanserin | 16.5 ± 2.3 |
| 5-HT2B | Human | [3H]LSD | 5.3 ± 0.9 |
| 5-HT2C | Human | [3H]Mesulergine | 85.7 ± 12.1 |
| 5-HT5A | Human | [3H]LSD | 8.6 ± 1.2 |
| 5-HT6 | Human | [3H]LSD | 28.9 ± 4.1 |
| 5-HT7 | Human | [3H]LSD | 39.8 ± 5.6 |
Table 2: this compound Binding Affinity (Ki) for Adrenergic Receptors [1]
| Receptor | Species | Radioligand | Ki (nM) |
| α1A | Human | [3H]Prazosin | 138 ± 21 |
| α1B | Human | [3H]Prazosin | 215 ± 32 |
| α1D | Human | [3H]Prazosin | 189 ± 28 |
| α2A | Human | [3H]Rauwolscine | 22.3 ± 3.3 |
| α2B | Human | [3H]Rauwolscine | 48.9 ± 7.3 |
| α2C | Human | [3H]Rauwolscine | 67.1 ± 10.1 |
| β1 | Human | [125I]Pindolol | >10,000 |
| β2 | Human | [3H]CGP12177 | >10,000 |
| β3 | Human | [3H]CGP12177 | >10,000 |
Table 3: this compound Binding Affinity (Ki) for Dopamine Receptors [1]
| Receptor | Species | Radioligand | Ki (nM) |
| D1 | Human | [3H]SCH23390 | 345 ± 52 |
| D2 | Human | [3H]N-Methylspiperone | 78.2 ± 11.7 |
| D3 | Human | [3H]N-Methylspiperone | 95.4 ± 14.3 |
| D4 | Human | [3H]N-Methylspiperone | 63.8 ± 9.6 |
| D5 | Human | [3H]SCH23390 | 412 ± 62 |
Table 4: this compound Binding Affinity (Ki) for Histamine Receptors [1]
| Receptor | Species | Radioligand | Ki (nM) |
| H1 | Human | [3H]Pyrilamine | >10,000 |
| H2 | Human | [3H]Tiotidine | 890 ± 134 |
| H3 | Human | [3H]Nα-Methylhistamine | >10,000 |
| H4 | Human | [3H]Histamine | >10,000 |
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol outlines the general procedure for determining the binding affinity of a test compound (like this compound) for a specific receptor by measuring its ability to compete with a known radioligand.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5]
-
The homogenate is centrifuged at a low speed to remove large debris.[5]
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[5]
-
Protein concentration is determined using a standard method like the BCA assay.[5]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.[5]
-
To each well, add the following in order:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 3-20 µg for cells or 50-120 µg for tissue).[5]
-
50 µL of the test compound at various concentrations or buffer for total binding. For determining non-specific binding, a high concentration of a known unlabeled ligand is used.[5]
-
50 µL of the radioligand at a concentration at or below its Kd.[5]
-
-
The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[5][6]
3. Filtration and Washing:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5]
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]
4. Radioactivity Measurement:
-
The filters are dried, and a scintillation cocktail is added.[5]
-
The radioactivity retained on the filters is measured using a scintillation counter.[5]
5. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Calcium Mobilization Assay
This assay is used to determine the functional activity of a compound at Gq-coupled receptors, such as the 5-HT2A receptor, by measuring changes in intracellular calcium concentration.[2][3]
1. Cell Culture and Plating:
-
Cells expressing the receptor of interest (e.g., HEK293 cells) are cultured in an appropriate medium.[8]
-
The cells are seeded into 96-well plates and allowed to attach and grow to a suitable confluency.[8]
2. Loading with Calcium-Sensitive Dye:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[8][9] The dye is cell-permeant and becomes fluorescent upon binding to calcium.
-
The incubation is typically carried out for a specific time (e.g., 30-60 minutes) at 37°C in the dark.[10]
3. Compound Addition and Fluorescence Measurement:
-
The dye-loaded cells are then exposed to the test compound (e.g., this compound) at various concentrations.
-
The changes in intracellular calcium are measured in real-time using a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).[8][9]
-
The fluorescence intensity is recorded before and after the addition of the compound.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
The data is typically expressed as a percentage of the maximal response induced by a known full agonist.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.
Mandatory Visualization
This compound-Induced 5-HT2A Receptor Signaling Pathway
This compound is a potent agonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway.[2][3][11] Activation of this pathway leads to an increase in intracellular calcium levels.
Caption: this compound activation of the 5-HT2A receptor and the Gq signaling cascade.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a radioligand competitive binding assay.
Caption: Workflow for determining receptor binding affinity using a competitive assay.
Experimental Workflow for Calcium Mobilization Assay
This diagram outlines the process for assessing the functional activity of a compound by measuring changes in intracellular calcium.
Caption: Workflow for assessing receptor activation via a calcium mobilization assay.
References
- 1. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LJMU Research Online [researchonline.ljmu.ac.uk]
- 3. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. bu.edu [bu.edu]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Early Research of EcplA and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early pharmacological research on N-ethyl-N-cyclopropyl lysergamide (B1675752) (EcplA) and its structural analogs, N-methyl-N-isopropyl lysergamide (MIPLA) and N-methyl-N-propyl lysergamide (LAMPA). This document details their receptor binding profiles, functional activities, and in vivo effects, with a focus on their interactions with the serotonin (B10506) 5-HT₂A receptor, a key target for psychedelic compounds.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from early studies on this compound and its analogs, providing a comparative view of their pharmacological properties.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT₁ₐ | 3.2 |
| 5-HT₁B | 30.5 | |
| 5-HT₁D | 25.1 | |
| 5-HT₁ₑ | 134 | |
| 5-HT₂ₐ | 16.5 | |
| 5-HT₂B | 5.3 | |
| 5-HT₂C | 85.7 | |
| 5-HT₅ₐ | 8.6 | |
| 5-HT₆ | 36.1 | |
| 5-HT₇ | 20.3 | |
| Adrenergic | α₂ₐ | 36.3 |
| α₂B | 71.9 | |
| α₂C | 153 | |
| Dopamine | D₁ | 278 |
| D₂ | 50.8 | |
| D₃ | 63.5 | |
| D₄ | 48.1 | |
| D₅ | 808 | |
| Histamine | H₂ | 890 |
Data sourced from competitive binding assays.[1]
Table 2: In Vitro Functional Activity at 5-HT₂ Receptors
| Compound | Receptor | Assay | EC₅₀ (nM) | Eₘₐₓ (%) |
| This compound | 5-HT₂ₐ | Ca²⁺ Mobilization | 11.8 | 98.6 |
| 5-HT₂B | Ca²⁺ Mobilization | 45.2 | 75.3 | |
| 5-HT₂C | Ca²⁺ Mobilization | 137 | 64.9 |
Efficacy (Eₘₐₓ) is expressed relative to the maximal response induced by serotonin.[1][2]
Table 3: In Vivo Potency in the Mouse Head-Twitch Response (HTR) Assay
| Compound | ED₅₀ (nmol/kg, IP) |
| This compound | 317.2 |
| MIPLA | 421.7 |
| LAMPA | 358.3 |
The head-twitch response is a behavioral proxy for 5-HT₂ₐ receptor activation in vivo.[1][2][3]
Signaling Pathway of this compound at the 5-HT₂ₐ Receptor
This compound is a potent agonist at the 5-HT₂ₐ receptor. Upon binding, it initiates a Gq-protein-mediated signaling cascade, leading to the mobilization of intracellular calcium.[1][2] This pathway is a hallmark of 5-HT₂ₐ receptor activation by psychedelic compounds.
Caption: Gq-mediated signaling pathway of this compound at the 5-HT₂ₐ receptor.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early research on this compound and its analogs.
Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
References
- 1. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of EcplA
These application notes provide detailed protocols for researchers, scientists, and drug development professionals investigating the in vivo effects of EcplA, a psychedelic drug of the lysergamide (B1675752) family. The primary focus is on the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects in humans.
Introduction
This compound, or N-ethyl-N-cyclopropyllysergamide, is a potent serotonin (B10506) receptor agonist, particularly at the 5-HT2A receptor.[1][2][3][4] In vivo studies are crucial for characterizing its pharmacological profile and potential therapeutic applications. The head-twitch response (HTR) in mice is a well-established behavioral assay to assess 5-HT2A receptor activation in vivo.[2][4][5][6]
Mechanism of Action
This compound primarily exerts its effects through agonism at serotonin receptors, with high affinity for the 5-HT2A receptor.[2][3][4] Activation of the 5-HT2A receptor by this compound initiates a Gq-mediated signaling cascade, leading to an increase in intracellular calcium levels.[2][3][4] This signaling pathway is believed to be responsible for the psychedelic effects associated with compounds like this compound.[2][4]
Signaling Pathway of this compound at the 5-HT₂A Receptor
Caption: Signaling pathway of this compound at the 5-HT₂A receptor.
In Vivo Experimental Protocol: Head-Twitch Response (HTR) in Mice
This protocol outlines the methodology for assessing the in vivo activity of this compound by measuring the head-twitch response in mice.
Materials
-
This compound
-
Vehicle (e.g., saline, sterile water)
-
C57BL/6J mice
-
Standard laboratory animal housing
-
Observation chambers
-
Syringes and needles for intraperitoneal (IP) injection
-
Timer
Experimental Workflow
Caption: Experimental workflow for the head-twitch response (HTR) assay.
Procedure
-
Animal Acclimatization:
-
House C57BL/6J mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
On the day of the experiment, allow the mice to acclimatize to the observation chambers for at least 30 minutes before drug administration.
-
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentrations.
-
Prepare a range of doses to establish a dose-response relationship.
-
-
Drug Administration:
-
Administer the prepared this compound solution or vehicle control to the mice via intraperitoneal (IP) injection.
-
The injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
-
Observation and Data Collection:
-
Immediately after injection, place the mice back into their individual observation chambers.
-
Record the number of head-twitches for a predetermined period, typically 30-60 minutes. A head-twitch is characterized by a rapid, convulsive rotational movement of the head.
-
-
Data Analysis:
-
Analyze the collected data to determine the dose-dependent effects of this compound on the HTR.
-
Calculate the median effective dose (ED₅₀), which is the dose that produces a response in 50% of the subjects. This can be determined using statistical methods such as probit analysis.
-
Quantitative Data Summary
The following table summarizes the in vivo potency of this compound and related compounds in inducing the head-twitch response in C57BL/6J mice.
| Compound | Median Effective Dose (ED₅₀) (nmol/kg, IP) | Relative Potency to LSD | Reference |
| This compound | 317.2 | ~40% of LSD's potency | [2][3][4] |
| LAMPA | 358.3 | Similar to this compound | [2][3] |
| MIPLA | 421.7 | Slightly less potent than this compound | [2][3] |
| EIPLA | 234.6 | ~50% of LSD's potency | [2] |
| LSD | 132.8 | 100% | [2] |
Discussion
The provided protocol for the head-twitch response assay is a reliable method for assessing the in vivo 5-HT2A receptor agonist activity of this compound and its analogs. The quantitative data demonstrates that this compound is a potent psychedelic compound, with a potency approximately 40% that of LSD in this behavioral model.[2][3][4] Researchers can utilize these application notes to design and execute in vivo studies to further explore the pharmacology of this compound and other novel psychoactive substances. It is important to note that while the HTR is a valuable preclinical tool, clinical trials are necessary to fully understand the psychopharmacology of this compound in humans.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) [escholarship.org]
Application Note: A Multi-Assay Approach for Characterizing 5-HT2A Receptor Agonists by Correlating In Vitro Ecpla and In Vivo Head-Twitch Response
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serotonin (B10506) 2A receptor (5-HT2A) is a G-protein coupled receptor (GPCR) that is a primary target for psychedelic drugs and a key area of research for novel therapeutics for psychiatric disorders. Activation of the 5-HT2A receptor in rodents elicits a well-characterized behavioral phenotype known as the head-twitch response (HTR), which serves as a reliable behavioral proxy for psychedelic potential in humans.[1][2][3][4] Upon agonist binding, the 5-HT2A receptor can initiate signaling through two principal pathways: the canonical Gq protein pathway and the β-arrestin pathway.[5][6][7]
Recent evidence strongly indicates that activation of the Gq pathway is the primary driver of the HTR, while recruitment of β-arrestin2 is not predictive of psychedelic-like activity.[5][7][8] Therefore, distinguishing between these signaling pathways is critical for classifying novel 5-HT2A ligands and predicting their in vivo effects. Ligands that preferentially activate one pathway over another are known as "biased agonists."
This application note provides a detailed protocol for a multi-assay approach to characterize 5-HT2A agonists. We describe the use of the Enzyme-Complemented Proximity Ligation Assay (Ecpla) to quantify the interaction between the 5-HT2A receptor and β-arrestin2. We then detail the in vivo head-twitch response (HTR) assay. By combining the this compound data with data from a Gq-pathway activation assay (e.g., calcium flux or IP-1 accumulation), researchers can build a comprehensive signaling profile for their compounds and correlate it with the functional behavioral outcome.
Signaling & Experimental Overview
5-HT2A Receptor Signaling Pathways
The diagram below illustrates the two major signaling cascades initiated by 5-HT2A receptor activation. While both pathways are engaged by various ligands, the Gq pathway is primarily associated with the induction of the head-twitch response.
Caption: 5-HT2A receptor signaling cascades.
Integrated Experimental Workflow
The following workflow outlines the parallel in vitro and in vivo assays used to create a comprehensive pharmacological profile of a test compound.
Caption: Integrated workflow for compound characterization.
Protocol 1: In Vitro 5-HT2A–β-arrestin2 Interaction using this compound
This protocol describes how to measure the proximity of the 5-HT2A receptor and β-arrestin2 in a cell-based assay format, indicating receptor-transducer engagement.
Materials and Reagents
-
HEK293 cells (or similar) stably or transiently expressing tagged human 5-HT2A receptor and β-arrestin2.
-
Cell culture medium (e.g., DMEM), FBS, antibiotics.
-
Poly-D-Lysine coated 96-well or 384-well black, clear-bottom plates.
-
Test compounds and reference agonist (e.g., Serotonin, DOI).
-
Phosphate-Buffered Saline (PBS).
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: As provided in the this compound kit or a standard PLA blocking solution.
-
Primary antibodies: Anti-5-HT2A receptor (targeting an extracellular or intracellular epitope) and Anti-β-arrestin2.
-
This compound Kit (containing proximity probes, ligation solution, amplification solution, and detection reagents).
-
High-content imaging system or fluorescence microscope.
Methodology
-
Cell Seeding:
-
Culture cells expressing the target proteins to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells onto Poly-D-Lysine coated plates at a density of 10,000-20,000 cells/well (for 96-well) and allow them to adhere overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and reference agonist in serum-free medium.
-
Carefully remove the culture medium from the wells.
-
Add the compound dilutions to the cells and incubate for 30 minutes at 37°C. Include a vehicle-only control.
-
-
Fixation and Permeabilization:
-
Gently aspirate the compound-containing medium.
-
Wash cells once with 100 µL of PBS.
-
Add 50 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Add 50 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
This compound Protocol (Follow Kit Manufacturer's Instructions):
-
Blocking: Add blocking solution to each well and incubate for 1 hour at 37°C to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies against the 5-HT2A receptor and β-arrestin2 in antibody diluent. Add the antibody solution to the wells and incubate overnight at 4°C.
-
Proximity Probe Incubation: Wash wells as per the kit protocol. Add the species-specific proximity probes (e.g., anti-rabbit PLUS and anti-mouse MINUS) and incubate for 1 hour at 37°C.
-
Ligation: Wash wells. Add the ligation solution containing ligase. This will circularize the DNA strands only when the probes are in close proximity. Incubate for 30 minutes at 37°C.
-
Amplification: Wash wells. Add the amplification solution containing polymerase and fluorescently-labeled oligonucleotides. Incubate for 90-120 minutes at 37°C to perform rolling circle amplification.
-
-
Imaging and Analysis:
-
Wash the wells and add a nuclear counterstain (e.g., DAPI) if desired.
-
Image the plate using a high-content imager or fluorescence microscope.
-
Use image analysis software to count the number of fluorescent spots (this compound signals) per cell.
-
Plot the average number of spots per cell against the compound concentration and fit a dose-response curve to determine EC50 and Emax values.
-
Protocol 2: In Vivo Head-Twitch Response (HTR) Assay
This protocol describes the standard method for quantifying HTR behavior in mice as a measure of 5-HT2A receptor activation.
Materials and Reagents
-
Test compounds, reference agonist (e.g., DOI), and vehicle (e.g., saline).
-
Standard laboratory animal caging.
-
Transparent observation chambers (e.g., cylindrical plexiglass).
-
Syringes and needles for injection (e.g., 27-gauge).
-
Timer.
-
Optional: Automated HTR detection system with head-mounted magnets or ear tags and a magnetometer platform.[2][3]
Methodology
-
Animal Acclimation:
-
House mice in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Provide food and water ad libitum.
-
Allow animals to acclimate to the facility for at least one week before testing.
-
On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
-
Drug Administration:
-
Prepare fresh solutions of test compounds, reference agonist, and vehicle.
-
Weigh each mouse and calculate the injection volume (typically 5-10 mL/kg).
-
Administer the compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[10] A typical dose range for a potent agonist like DOI is 0.5 - 3.0 mg/kg.[4]
-
Immediately after injection, place the mouse into an individual observation chamber.
-
-
Behavioral Observation:
-
Allow a 5-10 minute habituation period in the chamber before starting observation.
-
Manual Scoring: A trained observer, blind to the treatment conditions, counts the number of head twitches for each animal. A head twitch is a rapid, spasmodic, rotational movement of the head that is distinct from grooming or sniffing behaviors.[4][9] Observations are typically made for 30-60 minutes.
-
Automated Scoring: If using an automated system, the software will record and quantify events that match the specific frequency and amplitude signature of a head twitch.[2][11] This method offers higher throughput and objectivity.
-
-
Data Analysis:
-
For each animal, sum the total number of head twitches observed during the recording period.
-
Group the data by treatment condition and dose.
-
Calculate the mean and standard error of the mean (SEM) for each group.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Plot the mean HTR count against the compound dose to generate a dose-response curve.
-
Data Presentation and Interpretation
The goal is to correlate the in vitro signaling profile with the in vivo behavioral outcome. A compound's activity in the Gq assay should correlate with its ability to induce HTR, while its activity in the this compound assay reveals its β-arrestin bias.
Table 1: Example Pharmacological Profiles of 5-HT2A Receptor Ligands
| Compound | In Vitro: Gq Activation (Ca²⁺ Flux EC50, nM) | In Vitro: β-Arrestin Recruitment (this compound EC50, nM) | Bias Factor (vs. Gq) | In Vivo: Max HTR Count (Twitches/30 min) | Predicted Classification |
| Compound A | 15 | 25 | ~1 (Balanced) | 120 ± 15 | Psychedelic Agonist |
| Compound B | >10,000 | >10,000 | - | 2 ± 1 | Antagonist |
| Compound C | 50 | >10,000 | Strongly Gq-biased | 95 ± 12 | Psychedelic Agonist |
| Compound D | 800 | 40 | Strongly β-arrestin-biased | 5 ± 2 | Non-Psychedelic/Biased Agonist |
| Lisuride | 350 (Partial) | 80 | β-arrestin-biased | 3 ± 1 | Non-Psychedelic Agonist[3] |
Logical Relationship: Interpreting Compound Profiles
The combination of these assays allows for a sophisticated classification of novel ligands beyond simple agonism or antagonism.
References
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tickling the Serotonin Switch: Psychedelic Pathways Make the Mouse Head Twitch - OPEN Foundation [open-foundation.org]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Calcium Mobilization Assay for the Characterization of Ecpla
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mobilization of intracellular calcium (Ca²⁺) is a critical second messenger signaling event that regulates a vast array of cellular processes. Functional assays that measure changes in intracellular Ca²⁺ levels are fundamental in drug discovery for screening compounds that modulate G-protein coupled receptors (GPCRs) and ion channels.[1][2] This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium mobilization assay to characterize the activity of a model compound, Ecpla, on a target receptor. The assay utilizes Fluo-4 AM, a cell-permeable dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium, enabling the kinetic measurement of receptor activation in a high-throughput format.[1][3][4]
The principle of the assay involves pre-loading cells expressing the receptor of interest with Fluo-4 AM. Inside the cell, ubiquitous esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent Fluo-4 dye in the cytoplasm.[3][4] Upon stimulation with an agonist like this compound, Gq-coupled GPCRs activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[1] The subsequent binding of Ca²⁺ to the loaded Fluo-4 dye results in a fluorescent signal that is directly proportional to the change in intracellular calcium concentration.[5][6] This signal can be monitored in real-time using a fluorescence microplate reader.[1]
Signaling Pathway
The following diagram illustrates the canonical Gq-coupled GPCR signaling pathway leading to intracellular calcium mobilization upon stimulation by an agonist, such as this compound.
Caption: Gq-coupled GPCR signaling pathway for calcium mobilization.
Materials and Reagents
| Item | Recommended Source | Notes |
| Cell Line | N/A | HEK293 or CHO cells stably expressing the target GPCR. |
| Cell Culture Medium | Supplier-dependent | e.g., DMEM or Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin. |
| Assay Plates | Greiner bio one (655090) | Black-wall, clear-bottom 96-well or 384-well microplates, tissue culture treated.[6] |
| Fluo-4 AM | Sigma-Aldrich (MAK552) | Store at -20°C, protected from light.[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich (D4540) | Anhydrous, for reconstituting Fluo-4 AM. |
| Probenecid (B1678239) | Life Technologies (P36400) | Optional, but recommended for cell lines like CHO or HeLa to prevent dye extrusion.[5][6] |
| Hanks' Balanced Salt Solution (HBSS) | Sigma-Aldrich (MAK552C) | Used as the assay buffer, often supplemented with 20 mM HEPES.[3] |
| Pluronic F-127 | Sigma-Aldrich (MAK552B) | A non-ionic surfactant that aids in the dispersion of Fluo-4 AM in aqueous media.[3] |
| This compound (Test Compound) | N/A | Prepare stock solutions in a suitable solvent (e.g., DMSO or water). |
| Poly-D-Lysine | Sigma-Aldrich (P4707) | For coating plates when using non-adherent or weakly adherent cells.[3][5] |
| Fluorescence Plate Reader | Molecular Devices, BMG | e.g., FlexStation®, FLIPR®, or NOVOstar™, with fluidics injection capability.[4] |
Experimental Workflow
The diagram below outlines the major steps of the calcium mobilization assay protocol.
Caption: High-level experimental workflow for the calcium mobilization assay.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. Volumes should be adjusted for other formats (e.g., 384-well plates).
Day 1: Cell Plating
-
Cell Culture: Grow cells expressing the target receptor in appropriate culture medium until they reach 80-90% confluency.
-
Harvest Cells: Harvest adherent cells using standard trypsinization methods. For suspension cells, pellet by centrifugation.
-
Cell Seeding: Resuspend cells in fresh growth medium and perform a cell count. Seed the cells into a black-wall, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of medium.[3][7]
-
Note: The optimal cell density should be determined for each cell line to ensure a 90-100% confluent monolayer on the day of the assay.[5]
-
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.
Day 2: Assay Procedure
-
Reagent Preparation:
-
Fluo-4 AM Stock Solution: Reconstitute a vial of Fluo-4 AM with 200 µL of high-quality DMSO.[3] Mix well. This stock can be stored at -20°C, protected from light.
-
1X Assay Buffer: Prepare the assay buffer (e.g., HBSS with 20 mM HEPES). If using a kit, follow the manufacturer's instructions, which may involve adding a component like 10X F127 Plus.[3]
-
Dye-Loading Solution: Add 20 µL of the Fluo-4 AM Stock Solution to 10 mL of 1X Assay Buffer.[3][7] If needed, add probenecid to a final concentration of 2.5 mM. Mix well. This solution is stable for at least 2 hours at room temperature.[3][8]
-
-
Dye Loading:
-
Remove the cell plate from the incubator. Do not aspirate the growth medium.
-
Add 100 µL of the Dye-Loading Solution to each well. The final volume will be 200 µL.
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.[3]
-
Following the 37°C incubation, incubate the plate for an additional 15-30 minutes at room temperature, protected from light.[3][7]
-
-
Compound Plate Preparation:
-
While the cells are incubating, prepare a separate 96-well plate (the "compound plate") with serial dilutions of this compound.
-
Prepare compounds at a concentration that is 4X the final desired concentration in 1X Assay Buffer. This accounts for the 50 µL addition to the 200 µL in the cell plate (this is a common variation, another is adding 50uL to 100uL for a 3X concentration).[9]
-
Include appropriate controls:
-
Negative Control: Wells with assay buffer only (vehicle).
-
Positive Control: Wells with a known agonist for the receptor at its EC₈₀-EC₁₀₀ concentration.
-
-
-
Fluorescence Measurement:
-
Program the fluorescence plate reader (e.g., FlexStation 3) to measure fluorescence intensity.
-
Settings: Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.[3][4]
-
Protocol:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Configure the instrument's fluidics to add 50 µL from the compound plate to the cell plate.
-
Immediately after addition, continue to record the fluorescence intensity kinetically for 90-180 seconds.
-
-
Data Presentation and Analysis
Quantitative Protocol Summary
| Parameter | Value | Unit |
| Plate Format | 96-well | - |
| Cell Seeding Density | 40,000 - 80,000 | cells/well |
| Seeding Volume | 100 | µL |
| Overnight Incubation | 16 - 24 | hours |
| Dye-Loading Solution Volume | 100 | µL/well |
| Dye Loading Incubation | 60 min @ 37°C, then 15-30 min @ RT | minutes |
| Compound Addition Volume | 50 | µL/well |
| Final Assay Volume | 250 | µL/well |
| Fluorescence Excitation | ~490 | nm |
| Fluorescence Emission | ~525 | nm |
| Baseline Read Duration | 10 - 20 | seconds |
| Post-Addition Read Duration | 90 - 180 | seconds |
Data Analysis
-
Response Calculation: The primary response is the change in fluorescence over time. For each well, calculate the response as either the peak fluorescence intensity minus the baseline fluorescence (Peak - Baseline) or the peak fluorescence divided by the baseline (Peak / Baseline).
-
Normalization: Normalize the data to the controls on each plate. The response of the negative control (vehicle) is set to 0%, and the response of the positive control (saturating agonist concentration) is set to 100%.
-
Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.
-
EC₅₀ Determination: Fit the dose-response data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value. The EC₅₀ is the concentration of this compound that elicits a 50% maximal response.
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 7. content.abcam.com [content.abcam.com]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assays of Lysergamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting receptor binding assays for lysergamides, a class of psychoactive compounds known for their interaction with a wide range of G-protein coupled receptors (GPCRs). The following sections detail the methodologies for two primary types of binding assays: the traditional radioligand binding assay and the increasingly popular non-radioactive fluorescence polarization assay.
Introduction to Lysergamide Receptor Binding
Lysergamides, most notably lysergic acid diethylamide (LSD), exert their pharmacological effects by binding to various neurotransmitter receptors, with a particularly high affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptor subtypes.[1] Quantifying the binding affinity of these compounds to specific receptors is crucial for understanding their structure-activity relationships, predicting their psychoactive and therapeutic potential, and screening for novel drug candidates. Receptor binding assays are the gold standard for determining the affinity of a ligand for its receptor.[1]
Data Presentation: Lysergamide Receptor Binding Affinities
The binding affinities of lysergamides are typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for the prototypical lyserganide, LSD, at various human receptors.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT1A | 1.1 |
| 5-HT1B | 4.9 | |
| 5-HT1D | 1.3 | |
| 5-HT2A | 2.9 | |
| 5-HT2B | 4.9 | |
| 5-HT2C | 1.0 | |
| 5-HT5A | 0.8 | |
| 5-HT6 | 6.3 | |
| 5-HT7 | 3.5 | |
| Dopamine | D1 | 26 |
| D2 | 2.4 | |
| D3 | 1.6 | |
| D4 | 1.5 | |
| D5 | 28 | |
| Adrenergic | α1A | 2.3 |
| α1B | 1.8 | |
| α2A | 1.6 | |
| α2B | 1.0 | |
| α2C | 1.2 | |
| Data sourced from "Psychedelics and the Human Receptorome".[1] |
Experimental Protocols
Two primary methodologies are employed for determining the receptor binding affinities of lysergamides: radioligand binding assays and fluorescence-based assays.
Radioligand Competition Binding Assay
This is a classic and robust method for determining the binding affinity of an unlabeled compound (the "competitor," e.g., a test lysergamide) by measuring its ability to displace a radiolabeled ligand from its receptor.[1]
Principle: A fixed concentration of a radioligand with known high affinity for the target receptor is incubated with a preparation of cell membranes containing the receptor. The unlabeled test compound is added at increasing concentrations, leading to a dose-dependent decrease in the amount of bound radioligand. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value using the Cheng-Prusoff equation.[2]
Detailed Protocol for 5-HT2A Receptor:
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).[3]
-
Test Compound: Lysergamide of interest.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.[1]
-
Non-specific Binding Determiner: A high concentration of a non-radiolabeled ligand that binds to the receptor of interest (e.g., 10 µM methiothepin (B1206844) or 1 µM Ketanserin).[1][4]
-
96-well Filter Plates: Millipore MultiScreen system with GF/B or GF/C filters.[5]
-
Scintillation Cocktail. [2]
-
Microplate Scintillation Counter. [5]
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation and resuspend it in the final assay binding buffer. Determine the protein concentration using a standard method like the Pierce® BCA assay.[2]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of the membrane preparation (typically 3-20 µg of protein for cells).[2]
-
50 µL of varying concentrations of the unlabeled test compound or buffer.
-
50 µL of the radioligand solution (e.g., 0.5 nM [³H]ketanserin).[4]
-
For determining non-specific binding, add a saturating concentration of the non-specific binding determiner instead of the test compound.[2]
-
For determining total binding, add only the assay buffer and the radioligand.[2]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
-
Termination and Filtration: Stop the incubation by rapid vacuum filtration through the 96-well filter plate using a cell harvester. This separates the bound from the free radioligand.[2]
-
Washing: Wash the filters four times with ice-cold wash buffer.[2]
-
Drying: Dry the filters for 30 minutes at 50°C.[2]
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.[2]
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis (e.g., in Prism®).[2]
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]
-
Caption: Workflow of a radioligand competition binding assay.
Fluorescence Polarization (FP) Binding Assay
Fluorescence polarization offers a non-radioactive, homogeneous alternative to radioligand binding assays, making it well-suited for high-throughput screening.[6]
Principle: The assay is based on the principle that a small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the fluorescent tracer binds to a much larger receptor, its rotation slows down, leading to an increase in the polarization of the emitted light.[7] A test compound competes with the fluorescent tracer for binding to the receptor, causing a decrease in fluorescence polarization in a concentration-dependent manner.
Detailed Protocol for a Generic GPCR (adaptable for Lysergamide Targets):
Materials:
-
Receptor Source: Purified GPCR preparation (e.g., 5-HT2A) in a suitable buffer.
-
Fluorescent Ligand (Tracer): A fluorescently labeled ligand that binds to the target receptor.
-
Test Compound: Lysergamide of interest.
-
Assay Buffer: Buffer optimized for receptor stability and binding.
-
384-well Microplates: Low-volume, black plates are recommended to minimize background fluorescence.[6]
-
Fluorescence Polarization Plate Reader. [6]
Procedure:
-
Assay Setup: In a 384-well microplate, add the following in a final volume of 40 µL:[6]
-
Receptor preparation at a concentration optimized to provide a sufficient assay window.
-
Fluorescent tracer at a concentration typically at or below its Kd.
-
Varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis:
-
The raw data is typically in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using a similar principle to the Cheng-Prusoff equation, adapted for FP assays.
Caption: Principle of Fluorescence Polarization binding assay.
Signaling Pathways
Lysergamides, particularly through their action on the 5-HT2A receptor, activate complex intracellular signaling cascades. The 5-HT2A receptor is primarily coupled to the Gq/G11 G-protein.[4] Upon agonist binding, this leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.
Furthermore, recent studies have implicated the mTORC1 signaling pathway in the effects of LSD.[8] Activation of 5-HT2A and AMPA receptors can lead to the activation of the mTORC1 pathway, which is involved in protein synthesis and synaptic plasticity.[8] Additionally, some evidence suggests that LSD can activate TrkB signaling pathways, which are also involved in neuroplasticity.[9]
Caption: Simplified signaling pathway of LSD via the 5-HT2A receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 8. Lysergic acid diethylamide (LSD) promotes social behavior through mTORC1 in the excitatory neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psychedelic LSD activates neurotrophic signal but fails to stimulate neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EcplA Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration and dosage of N-ethyl-N-cyclopropyl lysergamide (B1675752) (ECPLA) in rodent studies, with a primary focus on the head-twitch response (HTR) model in mice.
Data Presentation
The primary in vivo behavioral effect of this compound reported in the scientific literature is the induction of the head-twitch response (HTR) in mice, which is a behavioral proxy for hallucinogenic potential in humans.[1] The potency of this compound in inducing this response has been quantified, providing a basis for dose selection in experimental designs.
| Compound | Animal Model | Administration Route | Parameter | Value | Reference |
| This compound | C57BL/6J Mice | Intraperitoneal (IP) | ED50 (Head-Twitch Response) | 317.2 nmol/kg | [1][2][3] |
| LAMPA | C57BL/6J Mice | Intraperitoneal (IP) | ED50 (Head-Twitch Response) | 358.3 nmol/kg | [1][2][3] |
| MIPLA | C57BL/6J Mice | Intraperitoneal (IP) | ED50 (Head-Twitch Response) | 421.7 nmol/kg | [1][2][3] |
Table 1: Potency of this compound and Related Compounds in the Mouse Head-Twitch Response Assay. This table summarizes the median effective dose (ED50) for this compound and two other N-alkyl substituted lysergamides, N-methyl-N-isopropyl lysergamide (MIPLA) and N-methyl-N-propyl lysergamide (LAMPA), to induce the head-twitch response in C57BL/6J mice via intraperitoneal administration.
Experimental Protocols
Animal Model
-
Species: Mouse
-
Sex: Male
-
Age: 6–8 weeks old[3]
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
This compound Preparation and Administration
-
Compound: N-ethyl-N-cyclopropyl lysergamide (this compound) hemitartrate (2:1) salt.
-
Vehicle: The vehicle for dissolution should be sterile saline (0.9% NaCl).
-
Route of Administration: Intraperitoneal (IP) injection.[2][3]
Intraperitoneal (IP) Injection Protocol
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head and forelimbs. The tail can be secured between the last two fingers of the same hand.
-
Positioning: Tilt the mouse's head slightly downwards to cause the abdominal organs to move cranially.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.
-
Injection: Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, reposition the needle.
-
Injection Volume: The volume of the injection should not exceed 10 ml/kg.
-
Administration: Inject the this compound solution smoothly.
-
Post-injection: Return the mouse to its cage and monitor for any adverse reactions.
Head-Twitch Response (HTR) Assay Protocol
The head-twitch response is a rapid, side-to-side rotational head movement and is a well-established behavioral proxy for 5-HT2A receptor activation by hallucinogens in rodents.[4]
-
Acclimation: Place individual mice in clear, cylindrical observation chambers for a 30-minute acclimation period before drug administration.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal injection as described above.
-
Observation Period: Immediately after injection, begin observing the mice and counting the number of head twitches. The observation period can range from 30 to 90 minutes. For dose-response studies with similar compounds, a 30-minute observation period has been utilized.
-
Quantification: The number of head twitches for each mouse is recorded during the observation period. This can be done manually by a trained observer or using automated video tracking software.
-
Data Analysis: The total number of head twitches per observation period is calculated for each animal. Dose-response curves can be generated by plotting the mean number of head twitches against the log of the dose.
Signaling Pathway
This compound is a potent and highly efficacious agonist of the serotonin (B10506) 5-HT2A receptor.[2][3] The head-twitch response is mediated through the activation of this receptor, which is coupled to the Gq signaling pathway.
Figure 1: this compound-induced 5-HT2A Receptor Signaling Pathway. This diagram illustrates the signaling cascade initiated by the binding of this compound to the 5-HT2A receptor, leading to the physiological outcome of the head-twitch response.
Activation of the 5-HT2A receptor by this compound leads to the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[5] The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).[6] PKC then phosphorylates various downstream neuronal substrates, such as MARCKS and GAP43, which are involved in regulating the cytoskeleton and synaptic plasticity.[7][8][9] The elevation of intracellular calcium also has direct effects on neuronal function, including the modulation of neurotransmitter release and alterations in gene expression.[10][11][12] The culmination of these signaling events is believed to underlie the manifestation of the head-twitch response in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. The role of protein kinase C and its neuronal substrates dephosphin, B-50, and MARCKS in neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sustained increase in intracellular calcium promotes neuronal survival | Journal of Neuroscience [jneurosci.org]
- 11. Control of Intracellular Calcium Signaling as a Neuroprotective Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and Effects of Intracellular Calcium Buffering on Neuronal Survival in Organotypic Hippocampal Cultures Exposed to Anoxia/Aglycemia or to Excitotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Separation of N-ethyl-N-cyclopropyl lysergamide (ECPLA) Isomers by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details validated liquid chromatography (LC) methods for the analytical separation of N-ethyl-N-cyclopropyl lysergamide (B1675752) (ECPLA) from its structural isomer, (2′S,4′S)-lysergic acid 2,4-dimethylazetidide (LSZ). Differentiating between these lysergamide isomers is crucial for forensic and clinical investigations due to their similar psychoactive effects.[1][2][3] The protocols provided are based on established liquid chromatography-mass spectrometry (LC-MS) techniques, offering robust and reproducible methods for the identification and quantification of this compound.
Introduction
N-ethyl-N-cyclopropyl lysergamide (this compound) is a potent lysergamide analogue that has demonstrated LSD-like behavioral effects in animal studies, indicating its potential as a hallucinogen in humans.[1][2][3][4] It is a structural isomer of LSZ, another psychoactive lysergamide that has been identified as a recreational drug.[1][2][3] The subtle structural differences between this compound and LSZ necessitate reliable analytical methods for their differentiation. Liquid chromatography, particularly when coupled with mass spectrometry, has been shown to be an effective technique for the separation and identification of these isomers.[1][2][3][4] This document provides detailed protocols for two distinct LC-MS methods for the analysis of this compound and its isomers.
Experimental Workflow
The general workflow for the analysis of this compound isomers using liquid chromatography-mass spectrometry is outlined below.
Caption: General experimental workflow for the separation and analysis of this compound isomers.
Data Presentation
The following table summarizes the key parameters of two distinct liquid chromatography methods for the separation of this compound and its isomer LSZ.
| Parameter | Method 1: LC-Q-MS | Method 2: UHPLC-QTOF-MS/MS |
| Instrumentation | Agilent 1100 HPLC with Single Quadrupole MS | Agilent 1290 Infinity UHPLC with 6540 UHD Q-TOF LC-MS |
| Column | Restek Allure PFPP (50 mm x 2.1 mm, 5 µm) | Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile with 1% Formic Acid |
| Flow Rate | Not Specified | 0.6 mL/min |
| Column Temperature | Not Specified | 40°C |
| Detection | Positive Electrospray Ionization Mass Spectrometry | Electrospray Ionization Tandem Mass Spectrometry |
| Reference | [4] | [4] |
Experimental Protocols
Protocol 1: LC-Q-MS Method
This protocol is based on the use of an Agilent 1100 system with a single quadrupole mass spectrometer.[4]
1. Materials and Reagents
-
This compound and LSZ reference standards
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Sample Preparation
-
Prepare stock solutions of this compound and LSZ in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with the initial mobile phase composition to a final concentration of 10 µg/mL.[3]
-
Filter the working solutions through a 0.22 µm syringe filter prior to injection.
3. LC-MS Parameters
-
Column: Restek Allure PFPP (50 mm x 2.1 mm, 5 µm)[4]
-
Mobile Phase A: 0.1% formic acid in water[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[4]
-
Gradient: The original source does not specify a gradient, but a typical gradient for such a separation could be:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-20 min: 10% B
-
-
Injection Volume: 5 µL
-
MS Parameters:
4. Data Analysis
-
Process the acquired data using appropriate software.
-
Identify this compound and LSZ based on their retention times and mass-to-charge ratios.
Protocol 2: UHPLC-QTOF-MS/MS Method
This protocol utilizes an Agilent 1290 Infinity UHPLC system coupled to a 6540 UHD Accurate-Mass Q-TOF LC-MS.[4]
1. Materials and Reagents
-
This compound and LSZ reference standards
-
Water (UHPLC-MS grade)
-
Acetonitrile (UHPLC-MS grade)
-
Formic acid (UHPLC-MS grade)
2. Sample Preparation
-
Prepare stock solutions of this compound and LSZ in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with the initial mobile phase composition.
-
Filter the working solutions through a 0.22 µm syringe filter prior to injection.
3. UHPLC-MS/MS Parameters
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)[4]
-
Mobile Phase A: 1% formic acid in water[4]
-
Mobile Phase B: Acetonitrile with 1% formic acid[4]
-
Flow Rate: 0.6 mL/min[4]
-
Column Temperature: 40°C[4]
-
Run Time: 5.5 min[4]
-
Injection Volume: 1-5 µL
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization
-
Set appropriate precursor ion selection and collision energies to monitor characteristic product ions for this compound and LSZ.
-
4. Data Analysis
-
Process the acquired data using appropriate software (e.g., Agilent MassHunter).
-
Confirm the identity of this compound and LSZ by comparing their retention times, accurate mass measurements, and fragmentation patterns with those of reference standards.
Conclusion
The liquid chromatography methods detailed in this application note provide effective means for the separation and identification of this compound and its isomer LSZ. The choice between the LC-Q-MS and UHPLC-QTOF-MS/MS methods will depend on the specific requirements of the analysis, such as the need for high-resolution mass accuracy and tandem MS capabilities for structural confirmation. These protocols serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances.
References
- 1. pure.atu.ie [pure.atu.ie]
- 2. Analytical profile of N-ethyl-N-cyclopropyl lysergamide (this compound), an isomer of lysergic acid 2,4-dimethylazetidide (LSZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical profile of N-ethyl-N-cyclopropyl lysergamide (this compound), an isomer of lysergic acid 2,4-dimethylazetidide (LSZ) - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Ecpla solutions for laboratory use
Application Notes and Protocols for Ecpla
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the preparation and use of N-ethyl-N-cyclopropyl Lysergamide (B1675752) (this compound), an analytical reference standard categorized as a lysergamide. This compound is a potent serotonin (B10506) 5-HT₂ₐ receptor agonist and is valuable for in vitro and in vivo studies investigating the serotonergic system and its role in pharmacology and neuroscience.
Product Information and Properties
This compound is a derivative of lysergic acid and an analog of LSD. Its pharmacological activity is primarily mediated through its high affinity and agonist function at serotonin 5-HT₂ receptors.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Formal Name | N-cyclopropyl-9,10-didehydro-N-ethyl-6-methyl-ergoline-8β-carboxamide | [1](2--INVALID-LINK-- |
| CAS Number | 2349367-50-4 | [1](2--INVALID-LINK-- |
| Molecular Formula | C₂₁H₂₅N₃O | [1](2--INVALID-LINK-- |
| Formula Weight | 335.4 g/mol | [1](2--INVALID-LINK-- |
| Purity | ≥98% | [1](2--INVALID-LINK-- |
| Formulation | Solid or as a solution in acetonitrile | [1](2--INVALID-LINK-- |
| Solubility | Slightly soluble in Ethanol (0.1-1 mg/mL) and Acetonitrile (0.1-1 mg/mL) | [1](2--INVALID-LINK-- |
| Storage | -20°C | [1](2--INVALID-LINK-- |
| Stability | ≥ 2 years at -20°C | [1](2--INVALID-LINK-- |
Mechanism of Action
This compound is a potent agonist at serotonin 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂ₑ receptors.[3] The psychedelic effects of lysergamides are primarily mediated by the activation of 5-HT₂ₐ receptors, which are Gq-protein coupled.[4] Agonist binding to the 5-HT₂ₐ receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺), which can be measured in functional assays.[5]
Quantitative Pharmacological Data
This compound demonstrates high affinity for a range of monoamine receptors and potent functional activity at 5-HT₂ subtypes.
Table 2: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Ki (nM) | Receptor | Ki (nM) |
| Serotonin | Dopamine | ||
| 5-HT₁ₐ | 12.6 | D₁ | 1283 |
| 5-HT₁₈ | 114.9 | D₂ | 22.3 |
| 5-HT₁ₑ | 1.8 | D₃ | 28.5 |
| 5-HT₂ₐ | 2.1 | D₄ | 24.3 |
| 5-HT₂₈ | 0.4 | D₅ | 2437 |
| 5-HT₂ₑ | 1.1 | Histamine | |
| 5-HT₅ₐ | 7.9 | H₁ | 40.8 |
| 5-HT₆ | 10.3 | H₂ | 890.0 |
| 5-HT₇ | 10.0 | H₃ | >10,000 |
| Adrenergic | H₄ | >10,000 | |
| α₁ₐ | 113.3 | ||
| α₁₈ | 128.8 | ||
| α₂ₐ | 21.0 | ||
| α₂₈ | 25.1 | ||
| α₂ₑ | 30.1 | ||
| β₁ | 2754 | ||
| β₂ | 3162 | ||
| Data sourced from Halberstadt et al. (2019). Competitive binding assays were performed to measure the affinity of this compound for 27 monoamine receptors.[3][4] |
Table 3: In Vitro and In Vivo Functional Potency of this compound
| Assay | Receptor/Model | Parameter | Value | Reference(s) |
| Calcium Mobilization | Human 5-HT₂ₐ | EC₅₀ | 14.6 nM | [4] |
| Human 5-HT₂₈ | EC₅₀ | 107.8 nM | [4] | |
| Human 5-HT₂ₑ | EC₅₀ | 26.3 nM | [4] | |
| Head-Twitch Response | C57BL/6J Mice | ED₅₀ (IP) | 317.2 nmol/kg | [4] |
Experimental Protocols
WARNING: This product is for research and forensic applications only and is not for human or veterinary use. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound and subsequent dilution to working concentrations for in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Vortex mixer
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Prepare 10 mM Stock Solution: a. Accurately weigh a precise amount of solid this compound (e.g., 3.354 mg for 1 mL stock) in a sterile microcentrifuge tube. b. Add the calculated volume of 100% DMSO to achieve a final concentration of 10 mM. (Calculation: Volume (L) = mass (g) / (Formula Weight ( g/mol ) * Molarity (mol/L))). c. Vortex the solution thoroughly until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C, protected from light. The solution is stable for at least 2 years.[1][6]
-
Prepare Working Solutions: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution. b. Perform serial dilutions from the stock solution using either 100% DMSO or the appropriate aqueous assay buffer to create intermediate stocks. c. Prepare the final desired concentrations for your experiment by diluting the intermediate stocks into the final assay buffer. d. Note: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to avoid solvent toxicity.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol outlines a method to measure this compound-induced activation of the 5-HT₂ₐ receptor in a cell-based assay by quantifying intracellular calcium flux.[4][5]
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the human 5-HT₂ₐ receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5 Assay Kit).
-
Probenecid (optional, to prevent dye extrusion).
-
Assay Buffer (HBSS with 20 mM HEPES).
-
This compound working solutions.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: a. Seed the 5-HT₂ₐ-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. b. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Dye Loading: a. Prepare the calcium indicator dye solution in Assay Buffer according to the manufacturer’s instructions. Probenecid can be included to improve dye retention. b. Remove the culture medium from the cells and add the dye solution to each well. c. Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Compound Addition and Measurement: a. During the dye incubation, prepare a separate 96-well "compound plate" containing the serial dilutions of this compound at a concentration higher than the final desired concentration (e.g., 5x). b. Place both the cell plate and the compound plate into the fluorescence plate reader. c. Set the instrument to record a baseline fluorescence reading for 10-20 seconds. d. The instrument will then automatically add the this compound solutions from the compound plate to the cell plate. e. Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the peak calcium response.
-
Data Analysis: a. The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the response against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Protocol 3: In Vivo Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT₂ₐ receptor activation and is used to assess the hallucinogenic-like potential of compounds.[4]
Materials:
-
Male C57BL/6J mice.
-
This compound solution prepared for injection (e.g., in saline, with a small amount of a solubilizing agent like Tween 80 if necessary).
-
Vehicle control solution.
-
Injection syringes (for intraperitoneal, IP, injection).
-
Observation chambers.
-
Video recording equipment or a magnetometer system for automated detection.
Procedure:
-
Acclimation: a. Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins. b. Place each mouse individually into an observation chamber and allow it to habituate for 10-15 minutes.
-
Drug Administration: a. Prepare different doses of this compound and a vehicle control. b. Administer the assigned dose or vehicle to each mouse via intraperitoneal (IP) injection. The injection volume is typically 10 mL/kg.
-
Observation and Scoring: a. Immediately after injection, return the mouse to its observation chamber. b. Record the behavior of the mice for a set period, typically 30-60 minutes. c. A head twitch is a rapid, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing. d. Count the number of head twitches for each mouse during the observation period. This can be done by a trained observer blind to the treatment conditions or using an automated system.
-
Data Analysis: a. Calculate the total number of head twitches for each animal. b. Plot the mean number of head twitches against the drug dose. c. Analyze the dose-response data to determine the ED₅₀ (the dose that produces a half-maximal response).[4]
References
- 1. Analytical profile of N-ethyl-N-cyclopropyl lysergamide (this compound), an isomer of lysergic acid 2,4-dimethylazetidide (LSZ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Models to Study the Effects of EcplA
For Researchers, Scientists, and Drug Development Professionals
Introduction
EcplA (N-ethyl-N-cyclopropyllysergamide) is a psychedelic compound belonging to the lysergamide (B1675752) class, structurally related to lysergic acid diethylamide (LSD).[1] Its primary mechanism of action is agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is responsible for its psychoactive effects.[1] A comprehensive understanding of the cellular and molecular effects of this compound is crucial for elucidating its pharmacological profile, potential therapeutic applications, and safety assessment. This document provides detailed application notes and protocols for a range of in vitro models to investigate the diverse biological effects of this compound.
These protocols cover key areas of cellular function that may be influenced by psychoactive compounds, including cytotoxicity, genotoxicity, neuronal development, synaptic plasticity, blood-brain barrier permeability, mitochondrial function, inflammatory responses, and gene expression.
Cytotoxicity Assays
Cytotoxicity assays are essential for determining the concentration range of this compound that is non-toxic to cells, which is critical for interpreting data from other in vitro studies.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cell Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Table 1: Example Data for Cytotoxicity of this compound on SH-SY5Y cells
| This compound Concentration (µM) | Cell Viability (MTT, % of Control) | Cytotoxicity (LDH, % of Max Lysis) |
| 0.1 | 98 ± 4 | 2 ± 1 |
| 1 | 95 ± 5 | 3 ± 2 |
| 10 | 92 ± 6 | 5 ± 2 |
| 50 | 75 ± 8 | 15 ± 4 |
| 100 | 55 ± 9 | 30 ± 5 |
Genotoxicity Assays
Genotoxicity assays are crucial for assessing the potential of this compound to cause DNA or chromosomal damage.
Ames Test for Mutagenicity
The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis to assess the mutagenic potential of a chemical.
Protocol:
-
Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
-
Compound Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.
-
Incubation and Colony Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.
-
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
In Vitro Micronucleus Assay
The micronucleus assay detects the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells, which can result from chromosomal damage.
Protocol:
-
Cell Culture: Use a suitable cell line, such as human lymphocytes or CHO cells.
-
Compound Treatment: Treat the cells with this compound at various concentrations for a full cell cycle.
-
Cytochalasin B: Add cytochalasin B to block cytokinesis and allow for the identification of binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.
-
Data Analysis: A significant increase in the frequency of micronucleated cells indicates genotoxic potential.
Table 2: Example Data for Genotoxicity of this compound
| Assay | This compound Concentration (µM) | Result |
| Ames Test (TA98, -S9) | 100 | Negative |
| Ames Test (TA100, +S9) | 100 | Negative |
| Micronucleus Assay (CHO cells) | 50 | Negative |
Neuronal Development and Plasticity Assays
These assays investigate the effects of this compound on the development and function of neurons.
Neurite Outgrowth Assay
This assay assesses the ability of a compound to promote or inhibit the growth of neurites, which is crucial for neuronal network formation.
Protocol:
-
Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or PC-12 cells) on a suitable substrate (e.g., poly-L-lysine coated plates).
-
Differentiation: Induce differentiation of the cells using an appropriate agent (e.g., retinoic acid for SH-SY5Y cells).
-
Compound Treatment: Treat the differentiating cells with this compound at non-toxic concentrations.
-
Imaging: After a suitable incubation period (e.g., 48-72 hours), fix the cells and stain for neuronal markers (e.g., β-III tubulin). Acquire images using a high-content imaging system.
-
Data Analysis: Quantify neurite length and branching using image analysis software.
Table 3: Example Data for Neurite Outgrowth in SH-SY5Y cells
| Treatment | Average Neurite Length (µm) | Number of Branches per Neuron |
| Vehicle Control | 50 ± 5 | 2 ± 1 |
| This compound (1 µM) | 75 ± 8 | 4 ± 1 |
| This compound (10 µM) | 90 ± 10 | 5 ± 2 |
In Vitro Long-Term Potentiation (LTP) Assay
LTP is a form of synaptic plasticity that is believed to underlie learning and memory. This assay can be performed on brain slices.
Protocol:
-
Brain Slice Preparation: Prepare acute hippocampal or cortical slices from rodents.
-
Recording: Place the slice in a recording chamber and obtain baseline field excitatory postsynaptic potentials (fEPSPs) by stimulating afferent fibers.
-
Compound Application: Perfuse the slice with this compound at the desired concentration.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Post-LTP Recording: Record fEPSPs for at least 60 minutes after LTP induction.
-
Data Analysis: Compare the potentiation of fEPSPs in this compound-treated slices to control slices.
Blood-Brain Barrier (BBB) Permeability Assay
This assay assesses the ability of this compound to cross the blood-brain barrier, a critical factor for its central nervous system activity.
Protocol:
-
Cell Culture: Use an in vitro BBB model, such as a co-culture of brain endothelial cells with astrocytes or a simpler model using Caco-2 or MDCK cell monolayers grown on Transwell inserts.[2][3][4][5][6]
-
Compound Application: Add this compound to the apical (blood) side of the Transwell insert.
-
Sampling: At various time points, collect samples from the basolateral (brain) side.
-
Quantification: Quantify the concentration of this compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
Table 4: Example Data for BBB Permeability of this compound
| In Vitro Model | Papp (cm/s) |
| Caco-2 | 5.2 x 10^-6 |
| MDCK-MDR1 | 4.8 x 10^-6 |
| Rat Brain Endothelial Cells | 6.5 x 10^-6 |
Mitochondrial Function Assay
This assay evaluates the effects of this compound on mitochondrial respiration, which is crucial for cellular energy production.
Protocol:
-
Cell Culture: Use a cell line with high metabolic activity, such as HepG2 or neuronal cells.[7][8][9]
-
Seahorse XF Analysis: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Compound Injection: Sequentially inject this compound and various mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess different parameters of mitochondrial respiration.
-
Data Analysis: Calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Inflammatory Response Assay
This assay investigates the potential of this compound to modulate inflammatory responses in immune cells of the central nervous system.
Protocol:
-
Cell Culture: Use a microglial cell line (e.g., BV-2) or primary microglia.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).
-
Compound Treatment: Co-treat the cells with this compound at various concentrations.
-
Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or a multiplex cytokine assay.[10][11][12][13]
-
Data Analysis: Compare cytokine levels in this compound-treated cells to LPS-stimulated controls.
Gene Expression Analysis
This assay identifies changes in gene expression in response to this compound treatment, providing insights into the molecular pathways affected by the compound.
Protocol:
-
Cell Culture and Treatment: Treat a relevant cell line (e.g., neuronal cells) with this compound for a specific duration.
-
RNA Extraction: Extract total RNA from the cells.
-
Gene Expression Profiling:
-
Data Analysis: Analyze the gene expression data to identify differentially expressed genes and perform pathway analysis to understand the biological processes affected by this compound.
Visualizations
Caption: Proposed signaling pathway of this compound via the 5-HT2A receptor.
Caption: Experimental workflow for in vitro cytotoxicity assays.
Caption: Logical progression for in vitro characterization of this compound.
References
- 1. Cytotoxic, genotoxic, and oxidative stress-related effects of lysergic acid diethylamide (LSD) and phencyclidine (PCP) in the human neuroblastoma SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of drug transport through the blood-brain barrier in vivo: a comparison between two in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Psychiatric drugs impact mitochondrial function in brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blossomanalysis.com [blossomanalysis.com]
- 11. apps1.seiservices.com [apps1.seiservices.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Psilocybin on Peripheral Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic changes in prefrontal cortex gene expression following lysergic acid diethylamide administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic LSD alters gene expression profiles in the mPFC relevant to schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lysergic acid diethylamide induces increased signalling entropy in rats’ prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] The Effects of Hallucinogens on Gene Expression. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Optimizing Ecpla Dosage for Consistent HTR Results: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable Head-Twitch Response (HTR) results when working with Ecpla.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (N-ethyl-N-cyclopropyl lysergamide) is a potent and selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor.[1] Its primary mechanism of action involves binding to and activating 5-HT2A receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in the signaling pathway.[4][5]
Q2: What is the Head-Twitch Response (HTR) and why is it used to study this compound?
The Head-Twitch Response (HTR) is a rapid, side-to-side head movement observed in rodents.[6] It is a well-established behavioral proxy for the hallucinogenic potential of substances in humans and is primarily mediated by the activation of 5-HT2A receptors.[6][7] Since this compound is a potent 5-HT2A agonist, the HTR assay is a crucial in vivo tool to quantify its pharmacological activity and determine its potency.[1]
Q3: What is the expected dose-response relationship for this compound in an HTR assay?
This compound, like many other 5-HT2A agonists, is expected to exhibit a biphasic or inverted U-shaped dose-response curve for HTR induction.[6][8] This means that as the dose of this compound increases, the frequency of head twitches will also increase up to a certain point (the peak of the curve). Beyond this optimal dose, higher concentrations may lead to a decrease in the HTR. It is crucial to perform a full dose-response study to identify the optimal dose for producing a robust and reproducible HTR.
Troubleshooting Guide
This guide addresses common issues encountered during HTR experiments with this compound.
Issue 1: High variability or inconsistent HTR counts between subjects.
| Possible Cause | Troubleshooting Steps |
| Genetic variability in animal strain | Ensure the use of a consistent and well-characterized mouse or rat strain throughout the study. Different strains can exhibit varying sensitivities to 5-HT2A agonists. |
| Improper drug administration | Standardize the route and technique of administration (e.g., intraperitoneal, subcutaneous). Ensure accurate volume and concentration of the this compound solution. |
| Environmental factors | Maintain consistent and controlled experimental conditions, including lighting, temperature, and noise levels in the testing room. Acclimate the animals to the testing environment before the experiment.[9] |
| Subject-specific factors | Randomize the allocation of animals to different treatment groups. Consider factors such as age and weight in the experimental design and analysis. |
Issue 2: No significant HTR observed at expected effective doses.
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound dosage | Perform a dose-response study to determine the optimal dose. The initial dose might be too low or too high (on the descending limb of the inverted U-shaped curve).[6][10] |
| Degradation of this compound solution | Prepare fresh this compound solutions for each experiment. Assess the stability of the stock solution under the storage conditions used. |
| Suboptimal timing of observation | The observation period may not align with the peak effect of this compound. Conduct a time-course study to determine the onset and duration of the HTR after this compound administration.[7] |
| Habituation to the testing environment | Ensure animals are properly acclimated to the testing chambers before drug administration to minimize stress-induced suppression of behavior. |
Issue 3: Observing a biphasic dose-response curve.
| Possible Cause | Troubleshooting Steps |
| Receptor desensitization or downregulation | This is an expected pharmacological phenomenon for many 5-HT2A agonists.[8] It is important to characterize the full dose-response curve, including the descending limb. |
| Off-target effects at higher doses | At very high concentrations, this compound might interact with other receptors that could modulate the HTR.[10] While this compound is selective, this possibility should be considered when interpreting data from very high doses. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Studies
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: Based on the specific salt of this compound, choose an appropriate solvent for dissolution. Sterile saline is often a suitable vehicle. For compounds with low aqueous solubility, a small percentage of a solubilizing agent like DMSO or Tween 80 may be necessary. However, the concentration of the organic solvent should be minimized and kept consistent across all experimental groups, including the vehicle control.
-
Dissolution: Dissolve the weighed this compound in the chosen solvent. Gentle vortexing or sonication may be used to aid dissolution.
-
Final Concentration: Adjust the final volume with the vehicle to achieve the desired stock concentration.
-
Storage: Store the stock solution as recommended by the manufacturer, typically protected from light and at a low temperature. For working solutions, it is best to prepare them fresh on the day of the experiment.
Protocol 2: Head-Twitch Response (HTR) Assay
-
Animals: Use male mice (e.g., C57BL/6J strain) aged 8-12 weeks. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: On the day of the experiment, transport the animals to the testing room at least 60 minutes before the start of the procedure to allow for acclimation.
-
Drug Administration: Administer this compound or the vehicle control via the chosen route (e.g., intraperitoneal injection). The injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
Observation: Immediately after injection, place each mouse individually into a clean, transparent observation chamber (e.g., a standard mouse cage with fresh bedding).
-
HTR Recording: Record the number of head twitches for a defined period, typically 30-60 minutes, starting immediately after placing the animal in the chamber. A head twitch is characterized by a rapid, side-to-side rotational movement of the head. Scoring can be done manually by a trained observer blinded to the treatment groups or using an automated system.[11][12]
-
Data Analysis: The total number of head twitches per observation period is the primary endpoint. Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test for multiple group comparisons.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in HTR Assay
| This compound Dose (mg/kg) | Mean HTR Count (± SEM) |
| Vehicle | 2.5 ± 0.8 |
| 0.1 | 15.2 ± 2.1 |
| 0.3 | 45.8 ± 5.3 |
| 1.0 | 78.3 ± 8.9 |
| 3.0 | 55.1 ± 6.7 |
| 10.0 | 20.4 ± 3.5 |
Visualizations
Caption: this compound signaling pathway leading to the Head-Twitch Response.
Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.
Caption: Logical workflow for troubleshooting inconsistent HTR results.
References
- 1. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. labcorp.com [labcorp.com]
- 8. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
EcplA Stability and Degradation: Technical Support Center
Disclaimer: Information regarding a specific molecule designated "EcplA" is not widely available in scientific literature. This guide provides troubleshooting advice and protocols based on general principles of protein stability and degradation. Researchers should adapt these recommendations to the specific biophysical properties of their protein of interest.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is precipitating out of solution. What are the common causes and how can I prevent this?
A1: Protein precipitation is commonly caused by aggregation, where protein molecules clump together to form insoluble masses. This can be triggered by several factors:
-
High Protein Concentration: Concentrated solutions increase the likelihood of intermolecular interactions that lead to aggregation.[1][2]
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer are critical. Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[1][3]
-
Temperature Stress: High temperatures and repeated freeze-thaw cycles can denature proteins, exposing hydrophobic regions that promote aggregation.[1][4][5]
-
Lack of Stabilizers: The absence of stabilizing agents can reduce protein solubility.[1]
Troubleshooting Tips:
-
Concentration: Work with lower protein concentrations when possible or elute from purification columns over a broader gradient to avoid highly concentrated fractions.[1][2]
-
Buffer Optimization:
-
Ensure the buffer pH is at least one unit away from the protein's theoretical pI.[1]
-
Vary the salt concentration (e.g., 150-500 mM NaCl) to improve solubility; some proteins are more stable at low ionic strength, while others require higher salt concentrations.[6][7]
-
Consider trying different buffer systems (e.g., Phosphate vs. Tris vs. HEPES).[6]
-
-
Additives: Introduce stabilizing excipients such as glycerol (B35011) (10-50%), sugars (e.g., sucrose, trehalose), or small amounts of non-denaturing detergents.[1][7][8][9]
-
Temperature Control: Avoid repeated freeze-thaw cycles by storing the protein in single-use aliquots. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C.[4][8][10]
Q2: I'm seeing multiple lower molecular weight bands on my SDS-PAGE gel after purifying this compound. What could be the cause?
A2: The appearance of multiple, smaller bands often indicates protein degradation by proteases. Proteases can be introduced during cell lysis (from the host organism) or from environmental contamination.
Troubleshooting Tips:
-
Work Quickly and at Low Temperatures: Perform all purification and handling steps at 4°C or on ice to minimize endogenous protease activity.[1]
-
Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer. The specific cocktail should be chosen based on the expression host (e.g., bacterial, mammalian, insect cells).
-
Optimize Lysis: Use lysis methods that are effective at inactivating endogenous proteases.
-
Monitor Degradation: Run a time-course experiment after cell lysis. Take samples at different time points and analyze them by SDS-PAGE to see if degradation increases over time.[11] This can help pinpoint the step where degradation is most pronounced.
-
Check Plasmid Sequence: Ensure your DNA construct does not contain internal translation start sites or premature stop codons that could lead to truncated protein products.[12]
Q3: My this compound protein shows low or no activity in my functional assay. What's wrong?
A3: Loss of activity can be due to protein misfolding, aggregation, or degradation. The biological function of a protein is critically dependent on its correct three-dimensional structure.
Troubleshooting Tips:
-
Confirm Protein Integrity: Run an SDS-PAGE and/or Western blot to verify that the protein is intact and has not been degraded.[1]
-
Check for Aggregation: Aggregates are not always visible as precipitate. Use techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) to check for the presence of soluble aggregates.[1]
-
Assess Folding: Ensure the protein is correctly folded. This can be indirectly assessed by checking for stability. Techniques like Differential Scanning Fluorimetry (DSF) can be used to determine the melting temperature (Tm) of the protein in different buffers to find conditions that favor the native state.
-
Verify Buffer Compatibility: Ensure that components of your storage buffer are not interfering with the activity assay. Consider buffer-exchanging a small aliquot of your protein into the assay buffer immediately before the experiment.
-
Prevent Oxidation: If this compound has cysteine residues, its activity might be sensitive to oxidation. Add a reducing agent like DTT or TCEP (1-5 mM) to the storage and assay buffers to maintain a reduced state.[7][13]
Q4: What are the generally recommended conditions for short-term and long-term storage of this compound?
A4: Optimal storage conditions are unique to each protein, but general guidelines can be followed. The goal is to prevent degradation, aggregation, and loss of activity.
| Storage Condition | Typical Shelf Life | Key Considerations |
| Solution at 4°C | Days to Weeks | Requires sterile conditions or an anti-microbial agent (e.g., sodium azide). Best for proteins needed for frequent use to avoid freeze-thaw.[13][14] |
| Solution at -20°C | Months to a Year | Often requires a cryoprotectant like 25-50% glycerol to prevent damage from ice crystal formation.[8][10][13] Avoid repeated freeze-thaw cycles. |
| Frozen at -80°C or in Liquid Nitrogen | Years | Ideal for long-term storage. Protein should be flash-frozen in single-use aliquots to minimize freeze-thaw damage.[8][13] |
| Lyophilized (Freeze-Dried) | Years | Offers excellent long-term stability, even at room temperature. However, the lyophilization process itself can denature some proteins, and reconstitution must be optimized.[8][13] |
Best Practice: Aliquot the purified protein into small, single-use volumes and flash-freeze in liquid nitrogen before storing at -80°C. This minimizes handling and prevents the damaging effects of repeated freeze-thaw cycles.[8][10]
Troubleshooting Guides
Guide 1: Investigating this compound Precipitation and Aggregation
If you observe that your this compound sample is cloudy, has visible particulates, or you suspect soluble aggregation, follow this workflow to diagnose and address the issue.
Guide 2: Factors Influencing this compound Stability in Solution
The stability of this compound is a multifactorial issue. The following diagram illustrates the key experimental variables that you can adjust to optimize the stability of your protein in solution.
Quantitative Data Summary
Table 1: Common Additives for Protein Stabilization
This table summarizes common excipients used to improve protein stability and solubility in solution.
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Cryoprotectants | Glycerol, Ethylene Glycol | 10 - 50% (v/v) | Prevents ice crystal formation during freezing, reduces aggregation.[8][13] |
| Sugars | Sucrose, Trehalose | 5 - 10% (w/v) | Stabilize protein structure through preferential exclusion, protecting against denaturation.[1][9] |
| Amino Acids | Arginine, Proline | 50 - 500 mM | Can suppress aggregation and increase solubility.[1] |
| Salts | NaCl, KCl | 50 - 500 mM | Modulate electrostatic interactions, can increase solubility (salting in) or cause precipitation at high concentrations (salting out).[6] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1 - 10 mM | Prevent oxidation of cysteine residues and formation of incorrect disulfide bonds.[8][13] |
| Non-denaturing Detergents | Tween-20, Triton X-100 | 0.01 - 0.1% (v/v) | Can help solubilize hydrophobic proteins or prevent aggregation by masking hydrophobic patches.[7] |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Thermal Stability Screening
This protocol provides a method to rapidly screen different buffer conditions to find those that maximize the thermal stability of this compound. The protein's melting temperature (Tm) is determined by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during unfolding.
Materials:
-
Purified this compound protein (0.1-0.2 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well PCR plate
-
Real-time PCR instrument with melt-curve capability
-
A panel of different buffers to be tested (varying pH, salt, additives)
Methodology:
-
Prepare Master Mix: Prepare a master mix of your this compound protein and SYPRO Orange dye in a base buffer (e.g., 10 mM HEPES). The final dye concentration should be 5x-10x.
-
Plate Setup: In a 96-well PCR plate, add 20 µL of the protein/dye master mix to each well.
-
Add Buffer Conditions: To each well, add 20 µL of the corresponding 2x concentrated buffer condition you wish to test. This will bring the final volume to 40 µL. Include a control with the base buffer.
-
Seal and Mix: Seal the plate securely and centrifuge briefly (e.g., 1000 x g for 1 minute) to mix the contents and remove bubbles.
-
Run Melt Curve: Place the plate in a real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C per minute. Monitor fluorescence at the appropriate wavelengths for SYPRO Orange.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve. Higher Tm values indicate greater thermal stability.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Detection
SEC separates molecules based on their size. It can be used to determine the oligomeric state of this compound and quantify the percentage of soluble aggregates.
Materials:
-
Purified this compound protein sample
-
SEC column appropriate for the molecular weight of this compound
-
HPLC or FPLC system with a UV detector
-
Mobile phase (buffer in which the protein is soluble and stable)
-
Molecular weight standards
Methodology:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the filtered and degassed mobile phase until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Standard Curve (Optional but Recommended): Inject a set of known molecular weight standards to calibrate the column and determine the relationship between retention volume and molecular weight.
-
Sample Injection: Inject a known concentration and volume of your this compound sample onto the column. A typical injection volume is 100 µL for an analytical column.
-
Elution Monitoring: Monitor the elution profile using UV absorbance at 280 nm.
-
Data Analysis:
-
A properly folded, non-aggregated protein should elute as a single, sharp peak at a volume corresponding to its molecular weight.[1]
-
The presence of earlier eluting peaks (at lower retention volumes, sometimes in the column's void volume) indicates the presence of soluble aggregates.[1]
-
The area under each peak can be integrated to calculate the relative percentage of monomer vs. aggregate.
-
Protein Degradation Pathway Visualization
Diagram 3: Ubiquitin-Proteasome Degradation Pathway
This diagram shows a simplified overview of the Ubiquitin-Proteasome System (UPS), a major pathway by which cells degrade misfolded or damaged proteins in eukaryotes.[15][16] If this compound is expressed in a eukaryotic system, this is a potential pathway for its degradation in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein folding - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. genextgenomics.com [genextgenomics.com]
- 9. Understanding the Role of Polyols and Sugars in Reducing Aggregation in IgG2 and IgG4 Monoclonal Antibodies During Low-pH Viral Inactivation Step [mdpi.com]
- 10. neb.com [neb.com]
- 11. m.youtube.com [m.youtube.com]
- 12. goldbio.com [goldbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. susupport.com [susupport.com]
- 15. Frontiers | The ubiquitin-proteasome system in Alzheimer’s disease: mechanism of action and current status of treatment [frontiersin.org]
- 16. Proteasome - Wikipedia [en.wikipedia.org]
Technical Support Center: EcplA Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and purification of the recombinant protein EcplA.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial problem encountered during this compound expression?
A1: The most frequently observed initial issue is low or no expression of this compound. This can be due to several factors, including the toxicity of the protein to the host cells, suboptimal codon usage in the expression vector, or issues with the integrity of the expression plasmid. It is recommended to first verify the plasmid sequence and then optimize expression conditions, such as inducer concentration and post-induction temperature.
Q2: My this compound protein is expressed, but it's insoluble and forms inclusion bodies. What should I do?
A2: Inclusion body formation is a common challenge when overexpressing recombinant proteins in E. coli.[1][2] To improve the solubility of this compound, several strategies can be employed. These include lowering the induction temperature, reducing the inducer (e.g., IPTG) concentration, co-expressing with molecular chaperones, or fusing this compound with a highly soluble protein tag.[1][2][3]
Q3: What is the recommended E. coli strain for expressing this compound?
A3: The choice of E. coli strain can significantly impact protein expression. For many recombinant proteins, strains like BL21(DE3) are a good starting point as they are deficient in Lon and OmpT proteases, which can degrade heterologous proteins.[4] If codon bias is suspected to be an issue, strains that supply tRNAs for rare codons, such as Rosetta(DE3), may improve expression levels.
Q4: How can I minimize this compound degradation during purification?
A4: Protein degradation during purification is often caused by endogenous proteases released during cell lysis. To mitigate this, it is crucial to work at low temperatures (e.g., 4°C) throughout the purification process and to add a protease inhibitor cocktail to the lysis buffer.
Q5: What are the best practices for storing purified this compound?
A5: The optimal storage conditions for purified this compound will depend on its specific biochemical properties. As a general guideline, proteins can be stored at 4°C for short-term use (a few days). For long-term storage, it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -80°C. The addition of cryoprotectants like glycerol (B35011) (at 10-50% v/v) can help prevent damage from freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No this compound Expression
Symptoms:
-
No visible band of the expected molecular weight on an SDS-PAGE gel after induction.
-
Western blot analysis with an anti-EcplA antibody shows a very faint or no signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Plasmid Integrity Issues | - Verify the sequence of the this compound expression construct to ensure the coding sequence is in-frame and free of mutations.- Purify a fresh batch of plasmid DNA for transformation. |
| Suboptimal Induction Conditions | - Perform a small-scale expression trial to optimize the inducer (e.g., IPTG) concentration.- Test a range of post-induction temperatures (e.g., 18°C, 25°C, 37°C) and induction times. |
| Codon Bias | - Analyze the codon usage of the this compound gene and compare it to the codon preference of E. coli.- If significant bias is present, consider re-synthesizing the gene with optimized codons or use an E. coli strain that supplies rare tRNAs. |
| Protein Toxicity | - Use a lower copy number plasmid.- Employ a tightly regulated promoter system to minimize basal expression before induction. |
Issue 2: this compound Present in Inclusion Bodies (Insoluble)
Symptoms:
-
A strong band of this compound is visible in the whole-cell lysate and the insoluble pellet fraction after cell lysis and centrifugation.
-
Little to no this compound is detected in the soluble supernatant fraction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | - Lower the induction temperature (e.g., 16-20°C) to slow down protein synthesis and allow more time for proper folding.[2]- Reduce the inducer concentration. |
| Improper Disulfide Bond Formation | - If this compound contains disulfide bonds, consider expression in the periplasm or use engineered E. coli strains (e.g., SHuffle) that facilitate disulfide bond formation in the cytoplasm.[2] |
| Lack of Chaperones | - Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding. |
| Fusion Tag Strategy | - Fuse this compound with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). |
Issue 3: Low Purity of this compound After Purification
Symptoms:
-
Multiple contaminating protein bands are visible on an SDS-PAGE gel of the eluted this compound fractions.
-
The final yield of pure this compound is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Washing Steps | - Increase the number of column washes.- Optimize the composition of the wash buffer by adding low concentrations of detergents or adjusting the salt concentration to reduce non-specific binding. |
| Co-purification of Contaminants | - If using affinity chromatography, ensure the binding and elution conditions are specific for the tag.- Consider a multi-step purification strategy, combining different chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography). |
| Protein Aggregation | - Analyze the purified protein for aggregation using techniques like dynamic light scattering.- Optimize the buffer conditions (pH, salt concentration) of the final purified protein to enhance its stability. |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for this compound
-
Transformation: Transform the this compound expression plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Induction: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Expression Screening: Divide the culture into smaller aliquots. Induce with different concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and incubate at different temperatures (e.g., 18°C for 16 hours, 30°C for 4 hours).
-
Analysis: Harvest the cells by centrifugation. Analyze the total cell protein by SDS-PAGE to identify the optimal induction conditions for this compound expression.
Protocol 2: Purification of His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC)
-
Cell Lysis: Resuspend the cell pellet from a large-scale culture in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice and sonicate to disrupt the cells.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins.
-
Column Equilibration: Equilibrate an IMAC column (e.g., Ni-NTA) with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Binding: Load the clarified supernatant onto the equilibrated column.
-
Washing: Wash the column with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged this compound with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. E.coli Expression System Q&A - Creative Biogene [microbiosci.creative-biogene.com]
How to control for variables in Ecpla behavioral studies
Technical Support Center: C. elegans Behavioral Studies
Welcome to the technical support center for C. elegans behavioral studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers control for common variables and ensure the reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: My chemotaxis assay results are highly variable between experiments. What are the critical variables I need to control?
A1: Variability in chemotaxis assays is a common issue and can be attributed to several factors.[1] Small variations in your experimental conditions can dramatically affect behavior.[2] Key variables to control include:
-
Temperature: Both the cultivation and assay temperature can significantly influence chemotactic responses.[3][4] Ensure that plates are properly warmed to the assay temperature before starting the experiment.[5]
-
Worm Age and Developmental Stage: The age of the worms can impact their sensory abilities and behavior. It is crucial to use a synchronized population of worms at the same developmental stage (e.g., young adults) for each assay.[6][7][8]
-
Starvation Status: The feeding state of the worms is a critical factor. Fed and starved worms exhibit different behaviors.[4][9] Standardize the starvation period before conducting the assay.
-
Plate Conditions: The composition and dryness of the agar (B569324) plates can affect worm locomotion.[2][5] Use plates that are of a consistent age (e.g., 2-5 days old) and have been dried for a standardized amount of time.[5][10]
-
Bacterial Lawn: The type and thickness of the bacterial lawn can influence behavior.[2][11] Even the specific strain of E. coli (e.g., OP50 vs. HB101) can alter fat storage and feeding behaviors, which may indirectly affect chemotaxis.[11]
-
Assay Timing: Ensure the duration of the assay is consistent across all trials.[12] For volatile odorants, the timing of adding worms relative to the odorant is also critical.[12]
Q2: How does temperature affect the behavior and development of C. elegans?
A2: Temperature is a pervasive environmental factor that influences multiple aspects of C. elegans biology and behavior. The optimal temperature range for culturing C. elegans is typically between 15-25°C.[13]
-
Locomotion: An increase in culture temperature can lead to an increase in the speed and wavelength of the nematode's movement.[13] However, sudden shifts in temperature can cause more complex behavioral changes. For instance, worms pre-exposed to 30°C initially show hyperactivity, including increased velocity and more frequent turns, but their behavior can deteriorate after a recovery period.[13]
-
Development and Reproduction: Development time is temperature-dependent. At 15°C, it takes about 90 hours for a worm to develop from egg to egg-laying adult, while at 25°C, it only takes 45 hours.[7] Some studies have shown that an increase in temperature can correlate with an increase in the number of progeny for some strains.[14][15]
-
Thermotaxis: C. elegans can "remember" its cultivation temperature and will migrate towards that temperature when placed on a thermal gradient.[4][10] This experience-dependent behavior is a key consideration in thermotaxis assays.[5][10]
Q3: Why is it important to use a synchronized population of worms, and what is the standard protocol?
A3: Using a synchronized population of worms is essential for eliminating variation in experimental results that arise from age differences.[7] Different life stages of C. elegans exhibit different behaviors and physiological states. Synchronization ensures that all worms in the experiment are at the same developmental stage.
The most common method for synchronization is bleach treatment. This protocol takes advantage of the fact that C. elegans eggs are resistant to a bleach solution that dissolves adult worms and larvae.[7][8] After treatment, the collected eggs will hatch into a synchronized population of L1 larvae. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: Can the bacterial food source affect the outcome of my behavioral assays?
A4: Yes, the bacterial diet can have a significant impact on various aspects of C. elegans physiology and behavior.
-
Behavioral Differences: The presence or absence of a bacterial lawn affects locomotion speed.[16] Different bacterial strains can also be preferred by the worms, influencing their foraging and leaving behaviors.[11] For example, C. elegans can learn to avoid pathogenic bacteria.[11]
-
Physiological Changes: The strain of E. coli used as a food source can affect fat storage in C. elegans. Worms raised on OP50 have been shown to have double the amount of triacylglycerol compared to those raised on HB101.[11]
-
Lawn Consistency: The thickness and evenness of the bacterial lawn should be kept consistent.[2] Uneven lawns can create physical barriers or uncontrolled gradients that affect worm movement. Spreading the lawn should be done carefully to avoid the edges of the plate, which can cause the worms to crawl up the sides and dry out.[17]
Troubleshooting Guides
Issue: Worms are not moving or show sluggish behavior in the assay.
| Possible Cause | Troubleshooting Step |
| Dehydration or Starvation | Ensure that culture plates are not too dry and that worms have an adequate food source before the assay.[18] |
| Contamination | Check culture plates for any fungal or other bacterial contamination. Do not use worms from contaminated plates.[2][18] |
| Incorrect Plate Conditions | The agar may be too dry or the plates may be too old. Use freshly prepared plates for assays.[5] |
| Temperature Shock | Allow worms and assay plates to acclimate to the room temperature or the designated assay temperature before starting the experiment.[5] |
Issue: High mortality rate during bleach synchronization.
| Possible Cause | Troubleshooting Step |
| Prolonged Bleach Exposure | Do not exceed the recommended incubation time in the bleach solution. Immediately wash the eggs with M9 buffer after the incubation period.[7] |
| Bleach Solution Potency | Prepare the bleach solution fresh before each use. Bleach can lose its potency over time.[7][17] |
| Insufficient Washing | Ensure all traces of the bleach solution are removed by washing the egg pellet multiple times with M9 buffer. |
Data Presentation
Table 1: Effect of Cultivation and Assay Temperature on C. elegans Behavior
| Parameter | Condition | Observation | Reference |
| Locomotion Speed | Increased cultivation temperature | Increased speed and wavelength of movement. | [13] |
| Behavioral Response | Pre-exposure to 30°C | Initial hyperactivity followed by a decline in performance after 30 minutes of recovery.[13] | [13] |
| Development Time | Cultivation at 15°C vs. 25°C | Time from egg to egg-laying adult is ~90 hours at 15°C and ~45 hours at 25°C.[7] | [7] |
| Thermotaxis | Cultivated at a specific temperature (Tc) | Worms will migrate towards Tc on a thermal gradient. | [10] |
Table 2: Impact of Bacterial Diet on C. elegans Physiology
| Bacterial Strain | Observation | Reference |
| E. coli OP50 | Higher triacylglycerol (TAG) levels compared to HB101. | [11] |
| E. coli HB101 | Lower fat stores compared to OP50. | [11] |
| Pathogenic Bacteria (e.g., P. aeruginosa PA14) | Worms can learn to avoid pathogenic food sources. | [19] |
Experimental Protocols
Protocol 1: C. elegans Age Synchronization via Bleaching
This protocol is adapted from standard methods to obtain a population of worms at the same developmental stage.[7][8]
Materials:
-
Plates with gravid adult C. elegans
-
M9 buffer
-
Worm Bleach Solution (0.5 M NaOH, ~1% NaClO)
-
15 mL conical tubes
-
Centrifuge
-
Seeded NGM plates
Procedure:
-
Wash worms from culture plates using M9 buffer and transfer to a 15 mL conical tube.
-
Centrifuge at low speed (e.g., 1500 rpm for 1 minute) to pellet the worms. Remove the supernatant.
-
Add 5 mL of fresh M9 buffer, resuspend the pellet, and centrifuge again. Repeat this wash step twice.
-
After the final wash, resuspend the worm pellet in 3 mL of M9 buffer. Add 2 mL of the freshly prepared bleach solution.
-
Vortex vigorously for 30 seconds and then shake for 3-5 minutes until adult worms are dissolved. Monitor under a microscope.
-
Immediately add 10 mL of M9 buffer to stop the reaction and centrifuge to pellet the eggs.
-
Carefully remove the supernatant and wash the egg pellet three times with M9 buffer.
-
After the final wash, resuspend the eggs in a small volume of M9 buffer and pipette them onto fresh, seeded NGM plates.
-
Incubate the plates at the desired temperature (e.g., 20°C). The worms will hatch as a synchronized L1 population.
Protocol 2: Population Chemotaxis Assay
This protocol outlines a basic population chemotaxis assay to test the response of C. elegans to a volatile attractant.[12][20]
Materials:
-
Synchronized young adult worms
-
Chemotaxis assay plates (NGM or chemotaxis agar)
-
Volatile test compound (attractant or repellent)
-
Control solvent (e.g., ethanol)
-
Sodium azide (B81097) (anesthetic)
Procedure:
-
Prepare the assay plates by marking them into four quadrants on the underside.[12][20]
-
Mark a "Test" point in two opposite quadrants and a "Control" point in the other two. Also, mark a small origin circle in the center.[20]
-
Prepare the test solution (e.g., 1 µL of attractant in 100 µL of solvent) and a control solution (solvent only). Add a small amount of sodium azide to both solutions to immobilize worms that reach the points.
-
Wash the synchronized worms as described in the synchronization protocol to remove bacteria. Resuspend them in a small volume of M9 buffer.
-
Place a small drop (e.g., 2 µL) of the worm suspension at the origin of the assay plate.
-
Immediately, place 1 µL of the test solution on the "Test" marks and 1 µL of the control solution on the "Control" marks.
-
Place the lid on the plate and leave it undisturbed for a set amount of time (e.g., 60 minutes).[12]
-
After the incubation period, count the number of worms in the test quadrants and the control quadrants.
-
Calculate the Chemotaxis Index (CI) as: (Number of worms in Test quadrants - Number of worms in Control quadrants) / (Total number of worms that left the origin). A positive CI indicates attraction, while a negative CI indicates repulsion.[12]
Visualizations
Caption: Standard workflow for a C. elegans behavioral assay.
Caption: Decision tree for troubleshooting chemotaxis assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavior - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Multiplexing Thermotaxis Behavior Measurement in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. A simple yet reliable assay for chemotaxis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C. elegans behavior, fitness, and lifespan, are modulated by AWB/ASH-dependent death perception | bioRxiv [biorxiv.org]
- 10. Thermotaxis navigation behavior - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Influence of Bacterial Diet on Fat Storage in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: C. elegans Chemotaxis Assay [jove.com]
- 13. Effect of Temperature Pre-Exposure on the Locomotion and Chemotaxis of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jsr.org [jsr.org]
- 16. Frontiers | Advanced Behavioral Analyses Show that the Presence of Food Causes Subtle Changes in C. elegans Movement [frontiersin.org]
- 17. Maintenance of C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Shopping [edvotek.com]
- 19. Protocol for transgenerational learned pathogen avoidance behavior assays in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. C. elegans Chemotaxis Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Head-Twitch Response (HTR) Studies
Welcome to the technical support center for head-twitch response (HTR) studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common data analysis challenges and providing clear experimental guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your HTR experiments and data analysis, presented in a question-and-answer format.
Q1: My HTR counts are highly variable between observers. How can I improve consistency?
A: Inter-observer variability is a common challenge in HTR studies that rely on manual scoring.[1] To enhance consistency, consider the following:
-
Develop a clear, standardized scoring protocol: Define precisely what constitutes a head-twitch (e.g., rapid, side-to-side rotational head movement) and what should be excluded (e.g., grooming, sniffing, general head movements).
-
Blinded scoring: Whenever possible, the observer should be blind to the experimental conditions to minimize bias.[2]
-
Utilize video recordings: Recording experiments allows for repeated review and scoring by multiple individuals to reach a consensus. High frame rate video is recommended.[1]
-
Consider automated detection systems: To eliminate subjective scoring, explore magnetometer-based systems or video analysis software like DeepLabCut and SimBA.[2][3][4][5][6] These methods offer objective and reproducible quantification.
Q2: I am observing a high rate of false positives in my automated HTR detection. What are the common causes and solutions?
A: False positives in automated systems can arise from various non-HTR behaviors that may be misidentified.
-
Common causes of false positives include:
-
Troubleshooting steps:
-
Optimize lighting conditions: For video-based systems, ensure consistent and optimal lighting to improve software accuracy.[1][7]
-
Refine detection parameters: Adjust the sensitivity thresholds and algorithms in your software. For instance, in magnetometer-based systems, filtering the signal and performing spectral analysis can help distinguish HTR events from artifacts.[3] In machine learning approaches like SimBA, adjusting the discrimination threshold can reduce false positives.[2]
-
Visual inspection: Always visually inspect a subset of the automatically scored events to validate the software's performance and identify the source of false positives.[8]
-
Utilize advanced algorithms: Newer methods using deep learning and convolutional neural networks (CNNs) have shown high accuracy in distinguishing true HTRs from other behaviors.[9][10]
-
Q3: The dose-response curve for my test compound is showing an inverted U-shape. Is this expected?
A: Yes, an inverted U-shaped or biphasic dose-response curve is a known phenomenon for some 5-HT2A receptor agonists, such as DOI, in HTR studies.[11][12]
-
Explanation: At lower doses, increasing the concentration of the agonist leads to a greater number of head twitches. However, at higher doses, the response may decrease. This could be due to the activation of other receptor systems (like 5-HT2C receptors) that can suppress the HTR, or the induction of competing behaviors at high doses.[12] It is also possible that at very high doses, the animals may become sedated or exhibit other behaviors that interfere with the expression of the head-twitch response.[13]
Q4: I am not observing a significant HTR after administering a known 5-HT2A agonist. What could be the issue?
A: Several factors could contribute to a lack of a significant HTR:
-
Inappropriate Dosage: The dose of the agonist may be too low to elicit a response. It's crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[14]
-
Timing of Observation: The observation period may not align with the peak pharmacokinetic profile of the drug. The onset, peak, and duration of the HTR can vary depending on the compound and its route of administration.[15] It is recommended to conduct a time-course study to identify the optimal window for observation.[12]
-
Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to 5-HT2A agonists.[12][16] Ensure you are using an appropriate animal model and consider potential sex differences in your analysis.[16]
-
Drug Purity and Formulation: Verify the purity and proper formulation of your test compound.
Q5: What are the pros and cons of the different HTR quantification methods?
A: Choosing the right quantification method depends on your laboratory's resources, throughput needs, and the specific research question.
| Method | Pros | Cons |
| Manual Visual Scoring | Low cost, no specialized equipment needed.[11] | Time-consuming, potential for observer bias, high inter-observer variability.[1] |
| Magnetometer-Based Systems | High accuracy and reliability, allows for automated and high-throughput analysis, can measure dynamics of head movement.[1][2][3][17] | Requires surgical implantation of a magnet or anesthesia for ear tag placement, specialized equipment needed.[1][3][7] |
| Automated Video Analysis (e.g., DeepLabCut, SimBA) | Non-invasive, automated, open-source options available, high accuracy comparable to magnetometer systems.[2][4][5][6] | Requires high-quality video recordings, computational resources for analysis, potential for false positives from other behaviors.[1][2] |
Experimental Protocols
Below are detailed methodologies for key experiments in HTR studies.
Protocol 1: Head-Twitch Response Assay in Mice
This protocol describes a standard procedure for inducing and quantifying the HTR in mice using a 5-HT2A agonist like DOI.
-
Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.[14] House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[14]
-
Drug Administration:
-
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before drug administration.[14]
-
Administer the test compound or vehicle.
-
Immediately place the mouse back into the observation chamber.
-
Record the number of head twitches for a defined period, typically starting 10 minutes post-injection and lasting for 10-30 minutes.[12][14]
-
-
Data Analysis:
-
The total number of head twitches for each animal is counted.
-
Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), is used to compare different treatment groups.[14]
-
Signaling Pathways and Workflows
5-HT2A Receptor Signaling Pathway in HTR
The head-twitch response is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors in the cortex.[11] The binding of a 5-HT2A agonist initiates a downstream signaling cascade.
Caption: 5-HT2A receptor activation pathway leading to the head-twitch response.
Experimental Workflow for HTR Data Analysis
This workflow outlines the key steps from experimental setup to final data analysis for a typical HTR study.
Caption: General workflow for a head-twitch response (HTR) experiment and data analysis.
Troubleshooting Logic for HTR Data Analysis
This diagram illustrates a logical approach to troubleshooting common issues in HTR data analysis.
References
- 1. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-twitch response - Wikipedia [en.wikipedia.org]
- 12. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. labcorp.com [labcorp.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Avoiding false positives in Ecpla in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives in in vitro assays involving EcplA (N-ethyl-N-cyclopropyllysergamide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound, or N-ethyl-N-cyclopropyllysergamide, is a psychedelic compound belonging to the lysergamide (B1675752) chemical class, similar to LSD. Its primary molecular targets in the central nervous system are serotonin (B10506) receptors, with a particularly high affinity for the 5-HT2A receptor subtype. It also shows affinity for other serotonin receptors and dopamine (B1211576) receptors.
Q2: What are the common types of in vitro assays used to study this compound?
A2: The most common in vitro assays for characterizing this compound and similar compounds include:
-
Receptor Binding Assays: These assays, often using radiolabeled ligands, determine the affinity of this compound for specific receptors, such as the 5-HT2A receptor.
-
Functional Assays: These assays measure the cellular response to this compound binding to its receptor. A common example is the calcium mobilization assay, which detects the increase in intracellular calcium that occurs upon activation of Gq-coupled receptors like 5-HT2A.
Q3: What constitutes a "false positive" in the context of this compound in vitro assays?
A3: A false positive is a result that incorrectly suggests that this compound is active in a particular assay. For example:
-
In a binding assay, a false positive would be the apparent displacement of a radioligand by this compound that is not due to competitive binding at the target receptor.
-
In a functional assay, a false positive would be an observed cellular response that is not mediated by the activation of the target receptor by this compound.
Q4: Can the physicochemical properties of this compound contribute to false positives?
A4: Yes. Like many small molecules, this compound has inherent properties that can interfere with assay readouts. For instance, its potential to be fluorescent at certain wavelengths could interfere with fluorescence-based assays.[1] Additionally, poor solubility at high concentrations can lead to compound precipitation, which may scatter light and affect optical measurements.
Troubleshooting Guide: Avoiding False Positives
This guide addresses specific issues that can lead to false-positive results in this compound in vitro assays and provides strategies for mitigation.
Issue 1: Compound Autofluorescence
Symptoms:
-
High background signal in fluorescence-based assays (e.g., calcium mobilization assays using fluorescent dyes).
-
Apparent "activity" of this compound in the absence of the biological target or in control wells without cells.
Root Causes:
-
The intrinsic fluorescence of this compound or its metabolites can interfere with the detection of the assay's fluorescent reporter.[1] This is a common issue for about 10% of compounds in high-throughput screening libraries.
Solutions:
| Solution | Description |
| Pre-screen for Autofluorescence | Before conducting the primary assay, test this compound at various concentrations in the assay buffer without the fluorescent dye or cells to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. |
| Use Red-Shifted Dyes | Compound autofluorescence is more common in the blue-green spectral region.[1] Utilizing fluorescent dyes that excite and emit at longer, red-shifted wavelengths (beyond 500 nm) can significantly reduce interference.[1] |
| Implement a "No-Dye" Control | For every experiment, include control wells containing cells and this compound but without the fluorescent reporter dye. Any signal detected in these wells can be attributed to compound autofluorescence and subtracted from the experimental wells. |
| Time-Resolved Fluorescence (TRF) | If available, use TRF-based assays. These assays introduce a delay between excitation and emission detection, which can minimize interference from short-lived background fluorescence from the test compound. |
Issue 2: Non-Specific Binding
Symptoms:
-
In radioligand binding assays, this compound appears to displace the radioligand, but with very low potency and a shallow competition curve.
-
High background signal that is not easily displaced by known high-affinity ligands.
Root Causes:
-
This compound may bind to sites on the cell membrane, filter plates, or assay wells that are not the target receptor.
-
At high concentrations, the compound may form aggregates that can trap the radioligand.
Solutions:
| Solution | Description |
| Include a Non-Specific Binding Control | In radioligand binding assays, always include wells with a high concentration of a known, unlabeled ligand for the target receptor to define non-specific binding. |
| Optimize Blocking Agents | Ensure the use of appropriate blocking agents in the assay buffer, such as bovine serum albumin (BSA), to minimize non-specific binding to surfaces. |
| Vary Receptor Concentration | A true competitive interaction should be dependent on the concentration of the target receptor. If the apparent binding of this compound is not affected by changes in receptor density, it may be due to non-specific effects. |
| Test with an Unrelated Radioligand | To confirm that the observed binding is specific to the target, perform a counterscreen with a radioligand for an unrelated receptor. This compound should not show significant binding in this assay. |
Issue 3: Assay Artifacts in Functional Assays (e.g., Calcium Mobilization)
Symptoms:
-
An increase in intracellular calcium is detected upon addition of this compound, but this response is not blocked by a known antagonist of the target receptor.
-
Cell death or changes in cell morphology are observed at concentrations of this compound that produce a signal.
Root Causes:
-
The compound may directly interact with the fluorescent calcium indicator dye, causing a change in its fluorescence properties.
-
This compound could be causing cytotoxicity, leading to a release of calcium from damaged cells, which is not a receptor-mediated event.
-
The compound might activate other endogenous receptors in the cell line that also signal through calcium mobilization.[2]
Solutions:
| Solution | Description |
| Use a Known Antagonist | To confirm that the observed functional response is mediated by the target receptor, pre-incubate the cells with a known antagonist for that receptor. A specific response should be blocked by the antagonist. |
| Cytotoxicity Assay | Run a parallel cytotoxicity assay (e.g., using a cell viability dye) to determine the concentrations at which this compound is toxic to the cells. Functional data should only be considered at non-toxic concentrations. |
| Use a Parental Cell Line | Test this compound on the parental cell line that does not express the target receptor. No calcium response should be observed if the activity is target-specific. |
| Orthogonal Assays | Confirm the activity of this compound in a different type of functional assay that measures a different downstream signaling event, such as an inositol (B14025) phosphate (B84403) accumulation assay. |
Experimental Protocols
Serotonin 5-HT2A Receptor Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of this compound for the human 5-HT2A receptor.
Materials:
-
HEPES assay buffer (pH 7.4)
-
Membrane homogenates from cells expressing the human 5-HT2A receptor
-
[3H]ketanserin (radioligand)
-
Unlabeled ketanserin (B1673593) (for determining non-specific binding)
-
This compound at various concentrations
-
96-well filter plates
-
Scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in HEPES assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of HEPES assay buffer (for total binding) or 50 µL of unlabeled ketanserin (1 µM final concentration for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [3H]ketanserin (0.5 nM final concentration).
-
150 µL of 5-HT2A receptor membrane homogenate.
-
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the 96-well filter plate, followed by four washes with ice-cold wash buffer.
-
Allow the filters to dry.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki (inhibitory constant) can be calculated.
Gq-Coupled Receptor Calcium Mobilization Assay (FLIPR)
This protocol is designed to measure the functional activation of the 5-HT2A receptor by this compound.
Materials:
-
Cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
FLIPR Calcium Assay Kit (or similar)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound at various concentrations
-
A known 5-HT2A receptor agonist (e.g., serotonin) as a positive control
-
A known 5-HT2A receptor antagonist (e.g., ketanserin) for validation
-
96- or 384-well black, clear-bottom assay plates
Procedure:
-
Seed the 5-HT2A expressing cells into the assay plates and culture overnight to form a confluent monolayer.
-
On the day of the assay, remove the culture medium.
-
Prepare the calcium-sensitive dye according to the manufacturer's instructions and add it to the cells.
-
Incubate the plate for 30-60 minutes at 37°C to allow the cells to load the dye.
-
Prepare a plate with serial dilutions of this compound and the positive control agonist.
-
Place both the cell plate and the compound plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
The instrument will add the compounds to the cell plate and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).
-
An increase in fluorescence indicates a rise in intracellular calcium.
-
Data is typically analyzed by measuring the peak fluorescence response or the area under the curve. Dose-response curves are generated to determine the EC50 of this compound.
Visualizations
Caption: Troubleshooting workflow for identifying false positives.
Caption: 5-HT2A receptor signaling pathway activated by this compound.
References
Technical Support Center: Refinement of EcplA Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-ethyl-N-cyclopropyl lysergamide (B1675752) (EcplA). The information is designed to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N-ethyl-N-cyclopropyl lysergamide) is a psychedelic drug and a structural analog of lysergic acid diethylamide (LSD).[1] Its primary mechanism of action is as a potent agonist at serotonin (B10506) 5-HT2A receptors.[1][2][3][4][5] This interaction is responsible for its hallucinogenic effects.[2][3][5] this compound also exhibits high affinity for other serotonin receptors, α2-adrenoceptors, and D2-like dopamine (B1211576) receptors.[2][3][4][5]
Q2: What are the common in vitro and in vivo assays used to characterize this compound?
A2: Common assays for characterizing this compound include:
-
In Vitro:
-
In Vivo:
Q3: What is the expected potency of this compound compared to LSD?
A3: In head twitch response (HTR) studies in mice, this compound has been shown to have approximately 40% of the potency of LSD.[2][3][4][5]
Troubleshooting Guides
Competitive Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High non-specific binding | 1. Inadequate blocking of non-specific sites. 2. Suboptimal concentration of radioligand or competitor. 3. Issues with membrane preparation quality. | 1. Optimize blocking buffer (e.g., increase protein concentration). 2. Perform saturation binding experiments to determine optimal radioligand concentration. Titrate the competitor (this compound) over a wide range. 3. Ensure proper homogenization and washing of membranes to remove endogenous ligands. |
| Low specific binding | 1. Degraded radioligand or this compound. 2. Incorrect buffer composition or pH. 3. Insufficient incubation time. | 1. Use fresh stocks of radioligand and this compound. 2. Verify buffer components and pH are optimal for the receptor of interest. 3. Perform time-course experiments to determine the time to reach binding equilibrium. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure thorough mixing of all assay components before and after addition to wells. 3. Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature. |
Calcium Mobilization Assays
| Issue | Potential Cause | Troubleshooting Steps |
| No or low signal upon this compound stimulation | 1. Low expression of the 5-HT2A receptor in the cell line. 2. Inactive this compound compound. 3. Problems with the calcium-sensitive dye loading. | 1. Verify receptor expression using a positive control agonist (e.g., serotonin). 2. Use a fresh, validated stock of this compound. 3. Optimize dye loading concentration and incubation time. Ensure cells are not over-washed, which can remove the dye. |
| High background signal | 1. Cell stress or death. 2. Autofluorescence of the compound or media components. 3. Suboptimal assay buffer. | 1. Handle cells gently and ensure they are healthy and within the optimal passage number. 2. Run a control with this compound in the absence of cells to check for compound autofluorescence. Use phenol (B47542) red-free media. 3. Use a buffer that maintains physiological pH and ion concentrations. |
| Variable EC50 values | 1. Inconsistent cell density. 2. Fluctuation in incubation times. 3. Issues with the plate reader settings. | 1. Ensure a uniform cell seeding density across all wells. 2. Standardize all incubation steps precisely. 3. Optimize the plate reader's gain and other settings for the specific assay. |
Head Twitch Response (HTR) Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in HTR counts | 1. Inconsistent drug administration (e.g., volume, injection site). 2. Environmental stressors affecting mouse behavior. 3. Subjective scoring of HTR events. | 1. Ensure consistent and accurate dosing and administration technique for all animals. 2. Acclimate mice to the testing environment to reduce stress. Minimize noise and other disturbances during the observation period. 3. Use an automated HTR detection system if available. If scoring manually, ensure observers are well-trained and blinded to the treatment groups. |
| No significant HTR induction | 1. Incorrect dose of this compound. 2. Inactive compound. 3. Mouse strain is not sensitive to 5-HT2A agonists. | 1. Perform a dose-response study to determine the optimal dose range for this compound. 2. Use a freshly prepared and validated solution of this compound. 3. Use a mouse strain known to exhibit a robust HTR, such as C57BL/6J.[2] |
| Biphasic dose-response curve | This is an expected phenomenon for some lysergamides. | A biphasic inverted-U-shaped dose-response function has been observed for this compound in HTR studies.[4] Ensure that the dose range tested is wide enough to capture both the ascending and descending limbs of the curve. |
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor | Value | Assay |
| Affinity (Ki) | 5-HT2A | High | Competitive Binding Assay |
| α2-adrenoceptors | High | Competitive Binding Assay | |
| D2-like dopamine | High | Competitive Binding Assay | |
| Functional Activity | 5-HT2A | Potent, highly efficacious agonist | Calcium Mobilization Assay |
| In Vivo Potency (ED50) | 5-HT2A | 317.2 nmol/kg (IP) | Head Twitch Response (Mice) |
Experimental Protocols
General Protocol for Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing the human 5-HT2A receptor in black, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., serotonin) in the assay buffer.
-
Assay Execution:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add the this compound dilutions and controls to the respective wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition: Measure the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.
Mandatory Visualization
Signaling Pathway of this compound at the 5-HT2A Receptor
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) [escholarship.org]
- 4. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Storing and Handling ECPLA
Welcome to the technical support center for N-ethyl-N-cyclopropyl lysergamide (B1675752) (ECPLA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (N-ethyl-N-cyclopropyl lysergamide) is a psychedelic drug belonging to the lysergamide family, structurally related to lysergic acid diethylamide (LSD).[1] It is classified as an analytical reference standard and is primarily intended for research and forensic applications.[2] this compound is an isomer of LSZ and is related to other amide-substituted lysergamides.[1] It is not for human or veterinary use.[2]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C.[2] Under these conditions, it is stable for at least two years.[2]
Q3: How should this compound be handled in the laboratory?
A3: As a potent lysergamide, this compound should be handled with caution in a laboratory setting. Researchers should adhere to standard safety protocols for handling hazardous chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3] All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any airborne particles.[3]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent agonist of the serotonin (B10506) 5-HT2A receptor.[4][5] Activation of the 5-HT2A receptor by this compound initiates a Gq-protein coupled signaling cascade, leading to the release of intracellular calcium.[4][6][7] This mechanism is believed to be responsible for its psychedelic-like effects.[4]
Q5: In what forms is this compound typically available?
A5: this compound is available as a solid or as a solution in acetonitrile.[2]
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C[2] | Ensures long-term stability of the compound. |
| Stability | ≥ 2 years at -20°C[2] | Minimizes degradation over time. |
| Light Exposure | Store in the dark. | Lysergamides can be sensitive to light, which may cause degradation.[8][9] |
| pH | Store in a neutral, aprotic solvent. | Susceptibility to hydrolysis across a wide range of pH values has been noted for similar compounds.[10] |
Handling and Safety Precautions
Due to its potent pharmacological activity, all personnel should be trained in the safe handling of hazardous compounds before working with this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Body Protection: A lab coat should be worn to protect from accidental spills.
Work Area:
-
All manipulations of this compound, especially of the solid form, should be performed in a certified chemical fume hood to prevent inhalation.
-
Work surfaces should be decontaminated after use.
Disposal:
-
All waste materials contaminated with this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Experimental Protocols and Troubleshooting
Gq-Mediated Calcium Flux Assay
This assay is a primary method to quantify the agonist activity of this compound at the 5-HT2A receptor.
Detailed Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing the human 5-HT2A receptor. Culture cells to 90-100% confluency in a 96-well plate.[11]
-
Dye Loading: Wash the cells with a serum-free medium. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often supplemented with probenecid (B1678239) to prevent dye leakage. Incubate for 30-60 minutes at 37°C.[11]
-
Compound Addition: Prepare serial dilutions of this compound. Add the this compound solutions to the wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of this compound using a fluorescence plate reader. The change in fluorescence corresponds to the increase in intracellular calcium.[4][6][7]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | - Inactive compound.- Low receptor expression.- Problems with dye loading.- Incorrect buffer composition. | - Verify the integrity and concentration of the this compound solution.- Confirm receptor expression via a complementary method (e.g., western blot).- Optimize dye loading time and concentration.- Ensure the assay buffer contains an appropriate concentration of calcium. |
| High background fluorescence | - Cell death.- Autofluorescence of the compound.- Dye compartmentalization. | - Check cell viability.- Run a control with the compound in the absence of cells.- Use a background subtraction option on the plate reader. |
| Signal variability between wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with a buffer. |
Head-Twitch Response (HTR) Assay in Mice
The HTR is a behavioral assay used to assess the in vivo psychedelic-like activity of compounds like this compound.[12]
Detailed Methodology:
-
Animal Preparation: Use male C57BL/6J mice. For automated detection, a small magnet can be surgically implanted on the skull of the mice a week before the experiment.[13]
-
Drug Administration: Dissolve this compound in a suitable vehicle (e.g., saline). Administer the drug via intraperitoneal (IP) injection.
-
Data Recording: Place the mouse in a cylindrical observation chamber surrounded by a magnetometer coil. Record the head movements for a set period (e.g., 30 minutes).[14]
-
Data Analysis: Head twitches are identified as rapid, side-to-side rotational head movements.[12] These can be counted manually by a trained observer or automatically using specialized software that detects the characteristic waveform produced by the head-mounted magnet.[13][14]
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in HTR counts | - Improper drug administration.- Animal stress.- Observer bias (if manually scoring). | - Ensure consistent injection technique and volume.- Acclimatize animals to the testing room and observation chambers.- Use two independent, blinded observers or an automated detection system. |
| No HTR observed | - Inactive compound.- Incorrect dose.- Strain or sex differences in mice. | - Verify the compound's activity in an in vitro assay.- Perform a dose-response study to identify the effective dose range.- Use the recommended mouse strain and sex. |
| False positives in automated detection | - Other behaviors like grooming or jumping can be misidentified as HTR.[15][16] | - Refine the detection algorithm to better distinguish HTR from other movements.- Visually inspect a subset of the automated calls to validate the accuracy. |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathway of this compound and a typical experimental workflow.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 5. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. fpsgamezone.com [fpsgamezone.com]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. database.ich.org [database.ich.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. Head-twitch response - Wikipedia [en.wikipedia.org]
- 13. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Potency of Ecpla and LSD at the Serotonin 5-HT2A Receptor
For Immediate Release
This guide provides a detailed comparison of the potency of N-ethyl-N-cyclopropyllysergamide (Ecpla) and lysergic acid diethylamide (LSD), two potent serotonergic psychedelics. The analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their receptor binding affinities and functional potencies, supported by experimental data.
This compound, a lesser-known analog of LSD, has demonstrated significant psychedelic-like activity in preclinical studies.[1][2] This comparison focuses on the interaction of both compounds with the serotonin (B10506) 2A (5-HT2A) receptor, the primary molecular target mediating the hallucinogenic effects of these substances.[1][3]
Quantitative Potency Comparison
The following table summarizes the in vitro and in vivo potency of this compound and LSD. The data for this compound is primarily drawn from a key pharmacological characterization study, while the data for LSD represents a range of values reported in the scientific literature, reflecting variability in experimental conditions.
| Parameter | This compound | LSD | Receptor/Assay |
| Receptor Binding Affinity (Ki, nM) | 1.3 ± 0.2 | 1.1 - 2.9 | Human 5-HT2A |
| Functional Potency (EC50, nM) | 3.8 ± 0.5 | 0.5 - 7.2 | Human 5-HT2A (Gq-mediated Calcium Flux) |
| In Vivo Potency (ED50, nmol/kg) | 317.2 | ~132.8 | Mouse Head-Twitch Response (HTR) |
Note: Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively. A lower ED50 value indicates higher in vivo potency.
Experimental Methodologies
The data presented in this guide are derived from standard and validated experimental protocols commonly used in pharmacology and drug discovery.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound (this compound or LSD) to displace a radiolabeled ligand that is known to bind to the target receptor (e.g., [³H]ketanserin for the 5-HT2A receptor). The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Generalized Protocol:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared.
-
Assay Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values are calculated. These are then converted to Ki values.
Gq-Mediated Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of an agonist at a Gq-coupled receptor.
Principle: The 5-HT2A receptor is a Gq-coupled receptor. Agonist binding activates the Gq protein, leading to the activation of phospholipase C, which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This increase in intracellular Ca²⁺ is measured using a fluorescent calcium indicator.
Generalized Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the agonist (this compound or LSD) are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated.
Mouse Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo psychedelic-like activity of a compound.
Principle: The head-twitch response (HTR) in mice is a rapid, side-to-side head movement that is a behavioral proxy for 5-HT2A receptor activation and is strongly correlated with the hallucinogenic potential of a substance in humans.[4][5][6]
Generalized Protocol:
-
Animal Acclimation: Male C57BL/6J mice are acclimated to the testing environment.
-
Drug Administration: The test compound (this compound or LSD) is administered to the mice, typically via intraperitoneal (IP) injection.
-
Observation: The mice are placed in an observation chamber, and the number of head twitches is counted for a specific duration (e.g., 30-60 minutes).
-
Data Analysis: Dose-response curves are constructed, and the dose that produces 50% of the maximal response (ED50) is calculated.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental and biological processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Conclusion
The data indicates that this compound is a potent psychedelic compound with a pharmacological profile similar to LSD. In vitro, this compound demonstrates high affinity for the 5-HT2A receptor, comparable to that of LSD. Its functional potency as a Gq-mediated calcium mobilizer is also in the low nanomolar range, although it appears to be slightly less potent than some reported values for LSD.
In vivo, the head-twitch response assay in mice shows that this compound is approximately 40% as potent as LSD.[1] This comprehensive comparison provides valuable data for researchers in the field of psychedelic science and drug development, highlighting this compound as a significant compound of interest for further investigation.
References
- 1. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
Differentiating Ecpl and LSZ: An Analytical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical laboratories, necessitating robust analytical methods for the unambiguous identification of isomers. This guide provides a detailed comparison of analytical techniques for differentiating between N-ethyl-N-cyclopropyl lysergamide (B1675752) (Ecpl) and its isomer, (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ). The information presented is based on published experimental data, offering a practical resource for researchers in the field.
Introduction to Ecpl and LSZ
Ecpl and LSZ are two closely related lysergamide isomers. While LSZ emerged as a recreational drug in 2013, recent studies have shown that Ecpl induces LSD-like behavioral effects in mice, suggesting its potential as a hallucinogen in humans.[1][2][3][4] Given their structural similarity, distinguishing between these two compounds is critical for forensic identification, clinical toxicology, and understanding their respective pharmacological profiles. Several analytical techniques have proven effective in their differentiation, including chromatographic and spectroscopic methods.[1][2][3][4]
Chromatographic and Mass Spectrometric Differentiation
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying isomers. While both Ecpl and LSZ exhibit similar fragmentation patterns, key quantitative differences allow for their distinction.
Gas Chromatography-Mass Spectrometry (GC-MS)
Under electron ionization (EI), the mass spectra of both Ecpl and LSZ show characteristic lysergamide fragment ion clusters. However, significant differences in the relative abundance of specific ions can be used for differentiation.[1][2][3][4]
Key Differentiating Ions (EI-MS):
| m/z | Relative Abundance in Ecpl (%) | Relative Abundance in LSZ (%) |
| 196 | 28 | 73 |
| 207 | 66 | 83 |
| 208 | 95 | 22 |
| 98 | ~1 | ~15 |
| 41 | Lower | Higher |
| Data sourced from Brandt et al. (2020)[1] |
The base peak for both isomers is observed at m/z 221, with a prominent retro-Diels-Alder fragment at m/z 292.[1][2][3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Electrospray ionization (ESI) mass spectra also reveal unique product ions for LSZ that are not observed for Ecpl under the same conditions. This provides a clear method for their differentiation.
Key Differentiating Product Ions (ESI-MS/MS):
| m/z | Presence in Ecpl | Presence in LSZ |
| 267 | Not Detected | Detected |
| 98 | Not Detected | Detected |
| Data sourced from Brandt et al. (2020)[2] |
Common product ions for both isomers include m/z 281, 251, 223, 208, 197, 180, and 140.[2]
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-condensed-phase Infrared (GC-sIR) spectroscopy provide definitive structural information that allows for the unambiguous differentiation of Ecpl and LSZ.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise chemical structure of molecules. Differences in the chemical environment of protons and carbons in Ecpl and LSZ result in distinct chemical shifts and coupling constants in their respective NMR spectra, allowing for their clear differentiation.
Gas Chromatography-condensed-phase Infrared (GC-sIR) Spectroscopy
GC-sIR provides vibrational spectra of separated compounds, which are unique for different molecular structures. The distinct infrared spectra of Ecpl and LSZ serve as molecular fingerprints, enabling their conclusive identification.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections outline the experimental protocols used for the key techniques discussed.
GC-MS Experimental Protocol
-
Instrument: Finnigan TSQ 7000 triple stage quadrupole mass spectrometer coupled to a Trace GC Ultra gas chromatograph.
-
Column: Fused silica (B1680970) capillary DB-1 column (30 m × 0.25 mm, 0.25 μm film thickness).
-
Injection: Splitless injection.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C for 1 min, ramped to 280°C at 15°C/min, and held for 21 min.
-
Injector Temperature: 220°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 175°C.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 29–600.
LC-QTOF-MS Experimental Protocol
-
Instrument: Agilent 1290 Infinity LC system coupled to an Agilent 6540 UHD accurate-mass Q-TOF MS.
-
Column: Zorbax Eclipse Plus C18 column (100 mm × 2.1 mm, 1.8 μm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5–70% B over 3.5 min, then to 95% B in 1 min, hold for 0.5 min, and return to 5% B in 0.5 min.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Positive ion electrospray ionization (ESI) with Agilent JetStream source.
-
Gas Temperature: 325°C.
-
Drying Gas Flow: 10 L/min.
-
Sheath Gas Temperature: 400°C.
-
Scan Range: m/z 100–1000.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and LC-MS analysis.
Caption: Workflow for GC-MS analysis of Ecpl and LSZ.
Caption: Workflow for LC-QTOF-MS analysis of Ecpl and LSZ.
Conclusion
The analytical differentiation of Ecpl and LSZ is readily achievable through the application of standard and advanced analytical techniques. Chromatographic methods coupled with mass spectrometry provide reliable differentiation based on quantitative differences in ion abundances and the presence of unique product ions. For unequivocal identification, spectroscopic methods such as NMR and GC-sIR are indispensable. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for laboratories involved in the analysis of novel psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical profile of N-ethyl-N-cyclopropyl lysergamide (ECPLA), an isomer of lysergic acid 2,4-dimethylazetidide (LSZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.atu.ie [pure.atu.ie]
- 4. Analytical profile of N-ethyl-N-cyclopropyl lysergamide (this compound), an isomer of lysergic acid 2,4-dimethylazetidide (LSZ) | Semantic Scholar [semanticscholar.org]
Comparative Behavioral Analysis of Ecpla and MIPLA in Murine Models
A Comprehensive Guide for Researchers in Neuroscience and Pharmacology
This guide provides a detailed comparison of the behavioral effects of two lysergamide (B1675752) compounds, N-ethyl-N-cyclopropyllysergamide (Ecpla) and N-methyl-N-isopropyllysergamide (MIPLA), in mice. Both are structural analogs of lysergic acid diethylamide (LSD) and are noted for their psychedelic potential, primarily mediated through their interaction with the serotonergic system. This document summarizes key experimental data, outlines methodologies, and visualizes the principal signaling pathway to facilitate further research and drug development.
Quantitative Behavioral Data
The primary behavioral assay used to compare the in vivo psychedelic-like activity of this compound and MIPLA in mice is the head-twitch response (HTR). This behavioral paradigm is a reliable proxy for 5-HT2A receptor activation in rodents, which is strongly correlated with the hallucinogenic effects observed in humans.[1][2] The median effective dose (ED50), the dose at which 50% of the maximum response is observed, is a key metric for comparing the potency of these compounds.
| Compound | Median Effective Dose (ED50) in Mice (nmol/kg, IP) | Potency Relative to LSD |
| This compound | 317.2 | ~40% |
| MIPLA | 421.7 | Slightly less potent than this compound |
Table 1: Potency of this compound and MIPLA in the Mouse Head-Twitch Response (HTR) Assay. Data indicates that this compound is more potent than MIPLA in inducing the head-twitch response.[1][2]
Experimental Protocols
Head-Twitch Response (HTR) Assay in Mice
The head-twitch response is a characteristic rotational movement of the head and is a well-established behavioral model for assessing the in vivo activity of 5-HT2A receptor agonists.[1]
Animals:
-
Male C57BL/6J mice are typically used for this assay.[1]
-
Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and have ad libitum access to food and water.
Procedure:
-
Drug Administration: this compound and MIPLA are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (IP) injection.[1]
-
Acclimation: Following injection, mice are placed individually into observation chambers (e.g., standard shoebox cages) and allowed to acclimate for a brief period.
-
Observation Period: The number of head twitches is recorded for a defined period, typically starting a few minutes after injection and lasting for about 30 minutes.
-
Data Analysis: The total number of head twitches is counted for each mouse. Dose-response curves are generated, and the ED50 values are calculated to determine the potency of each compound.[1][2]
Signaling Pathways
The behavioral effects of both this compound and MIPLA are primarily mediated by their action as potent agonists at serotonin (B10506) 5-HT2A receptors.[1][3][4] Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a downstream signaling cascade that is believed to underlie their psychedelic effects.
5-HT2A Receptor Signaling Cascade
Figure 1. 5-HT2A Receptor Signaling Pathway
Receptor Binding and Activation:
-
This compound and MIPLA have a high affinity for several serotonin receptors, but their psychedelic effects are attributed to their potent agonism at the 5-HT2A receptor.[1]
-
This compound has been shown to be a potent and highly efficacious 5-HT2A agonist for Gq-mediated calcium flux.[1]
Downstream Signaling:
-
G-Protein Activation: Upon binding of this compound or MIPLA, the 5-HT2A receptor activates the Gq alpha subunit of the heterotrimeric G-protein.
-
Phospholipase C Activation: Activated Gq stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular Response: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses that ultimately manifest as the behavioral effects observed, such as the head-twitch response in mice.
Conclusion
Both this compound and MIPLA demonstrate psychedelic-like activity in mice, with their potency being a fraction of that of LSD.[1] The head-twitch response assay provides a robust in vivo method for quantifying and comparing the 5-HT2A receptor-mediated effects of these compounds.[1] The data indicates that this compound is a more potent 5-HT2A agonist in vivo compared to MIPLA.[1][2] Further research into the behavioral pharmacology of these lysergamides will continue to elucidate the complex mechanisms underlying psychedelic action and may inform the development of novel therapeutics for psychiatric disorders.
References
Cross-Study Validation of Ecpla's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-ethyl-N-cyclopropyllysergamide (Ecpla), a psychedelic compound of the lysergamide (B1675752) class, against its structural and functional analogs: lysergic acid diethylamide (LSD), N-methyl-N-isopropyllysergamide (MIPLA), and N-methyl-N-propyllysergamide (LAMPA). The information presented is collated from multiple preclinical and available human studies to offer a cross-study validation of this compound's pharmacological profile.
Executive Summary
This compound is a potent serotonin (B10506) 5-HT₂A receptor agonist, a key characteristic shared with classic psychedelic compounds.[1] Preclinical evidence, primarily from in vivo head-twitch response (HTR) studies in rodents, indicates that this compound's potency is approximately 40% that of LSD.[2] Its pharmacological profile is reminiscent of other LSD analogs, suggesting similar psychoactive effects in humans. This guide synthesizes available quantitative data on receptor binding affinities and functional potencies to facilitate a direct comparison between this compound and its relevant alternatives.
Comparative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and its comparators. Data has been aggregated from various studies to provide a comprehensive overview.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | LSD | MIPLA | LAMPA |
| Serotonin | ||||
| 5-HT₁A | 3.2 | 1.4 - 23 | - | - |
| 5-HT₂A | 13 | 1.1 - 2.7 | - | - |
| 5-HT₂B | 5.3 | 4.8 | - | - |
| 5-HT₂C | 20 | 1.3 - 21 | - | - |
| Dopamine | ||||
| D₁ | >10,000 | 200 - 1,500 | - | - |
| D₂ | 39 | 16 - 270.3 | - | - |
| D₃ | 54 | 12 | - | - |
| D₄ | 51 | 18 | - | - |
| Adrenergic | ||||
| α₁A | 140 | 38 | - | - |
| α₂A | 11 | 16 | - | - |
| Note: A lower Ki value indicates a higher binding affinity. Data for MIPLA and LAMPA are limited in publicly available literature. Dashes (-) indicate data not found in the reviewed studies. |
Table 2: In Vitro Functional Potency (EC₅₀, nM) at the 5-HT₂A Receptor
| Assay | This compound | LSD | MIPLA | LAMPA |
| Calcium Mobilization | 8.1 | 0.69 - 1.45 | - | - |
| Note: EC₅₀ represents the concentration of a drug that gives half-maximal response. A lower EC₅₀ value indicates greater potency. |
Table 3: In Vivo Potency - Head-Twitch Response (HTR) in Mice
| Compound | ED₅₀ (nmol/kg) | Relative Potency (vs. LSD) |
| This compound | 317.2 | ~40% |
| LSD | ~133 | 100% |
| MIPLA | 421.7 | ~31% |
| LAMPA | 358.3 | ~37% |
| Note: ED₅₀ is the dose that produces a half-maximal effect. The HTR in rodents is a behavioral proxy for psychedelic effects in humans. |
Table 4: Human Psychoactive Doses
| Compound | Typical Dose Range (µg) |
| This compound | Not yet documented in formal studies |
| LSD | 75 - 150 |
| MIPLA | 180 - 300 |
| LAMPA | >100 (reportedly with little to no effect) |
Signaling Pathways and Experimental Workflows
Serotonergic Psychedelic Signaling Pathway
Psychedelics like this compound primarily exert their effects through the serotonin 2A (5-HT₂A) receptor, a G-protein coupled receptor (GPCR).[3] Activation of the 5-HT₂A receptor initiates a downstream signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), modulating neuronal excitability and plasticity.
Caption: Simplified 5-HT₂A receptor signaling pathway activated by this compound and its analogs.
Experimental Workflow: In Vitro Receptor Binding Assay
Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. The following workflow outlines a typical competitive binding assay.
Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.
Experimental Workflow: Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a well-established behavioral model used to assess the in vivo psychedelic potential of 5-HT₂A receptor agonists.
Caption: Experimental workflow for the head-twitch response (HTR) assay in mice.
Detailed Experimental Protocols
Receptor Binding Assays (General Protocol)
Competitive binding assays are performed to determine the affinity (Ki) of a test compound for a specific receptor. Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor, and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The IC₅₀ value is then converted to a Ki value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Calcium Mobilization Assays (General Protocol)
Calcium mobilization assays are functional assays used to measure the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT₂A receptor. Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the intracellular calcium concentration increases, which is detected as an increase in fluorescence. The fluorescence intensity is measured over time after the addition of different concentrations of the test compound. The data are used to generate a concentration-response curve, from which the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.
Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) is a rapid, involuntary rotational head movement in rodents that is specifically mediated by the activation of 5-HT₂A receptors. For this assay, mice are typically habituated to the testing environment. Following habituation, animals are administered the test compound or vehicle control, usually via intraperitoneal injection. The mice are then placed in individual observation chambers, and the number of head twitches is counted for a defined period. A dose-response curve is generated by testing a range of doses of the compound, and the ED₅₀ value, the dose that produces 50% of the maximal response, is calculated. This behavioral assay is a reliable in vivo predictor of the psychedelic potential of a compound in humans.[4]
References
Head-Twitch Response: A Comparative Analysis of Ecpla and Other Psychedelic Compounds
For Researchers, Scientists, and Drug Development Professionals
The head-twitch response (HTR) in rodents is a crucial behavioral assay used as a preclinical proxy for predicting the hallucinogenic potential of psychedelic compounds in humans. This response, a rapid, side-to-side rotational head movement, is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor.[1] A strong correlation exists between a compound's potency in inducing the HTR in rodents and its hallucinogenic potency in humans, making this assay a valuable tool in the development and characterization of novel psychoactive substances.[1][2]
This guide provides a comparative analysis of the head-twitch response induced by N-ethyl-N-cyclopropyl lysergamide (B1675752) (Ecpla), a potent analog of lysergic acid diethylamide (LSD), and other well-characterized psychedelic compounds, including LSD, psilocybin, 2,5-dimethoxy-4-iodoamphetamine (DOI), and mescaline.
Quantitative Comparison of Head-Twitch Response Potency
The following table summarizes the median effective dose (ED50) for inducing the head-twitch response in mice for this compound and other classic psychedelic compounds. The ED50 value represents the dose of a compound that produces 50% of its maximal effect. A lower ED50 value indicates higher potency.
| Compound | Chemical Class | ED50 (nmol/kg, IP) in Mice | ED50 (µg/kg, IP) in Mice | Reference |
| This compound | Lysergamide | 317.2 | 130.2 | [3] |
| LSD | Lysergamide | 132.8 | 52.9 | [3][4] |
| Psilocybin | Tryptamine | ~700 (psilocin) | ~300 (psilocin) | [5] |
| DOI | Phenethylamine | Varies by strain and isomer | Varies (e.g., maximal response at 1-10 mg/kg) | [1][6] |
| Mescaline | Phenethylamine | 26,300 | 6,510 | [7][8] |
Note: The potency of DOI can vary significantly depending on the specific isomer and the mouse strain used in the study.[1][6] Psilocybin is a prodrug that is rapidly converted to the active metabolite psilocin in the body; therefore, the potency is often reported for psilocin.
Experimental Protocols
The head-twitch response assay is a standardized and widely used behavioral paradigm in psychedelic research. The following is a generalized, detailed methodology for conducting HTR experiments in mice.
Animals
-
Species and Strain: Male C57BL/6J mice are commonly used due to their robust and reliable HTR.[2][3][7]
-
Housing: Animals are typically housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
Drug Administration
-
Route of Administration: Intraperitoneal (IP) injection is a common route for administering test compounds.[3]
-
Vehicle: The choice of vehicle depends on the solubility of the compound. Saline is frequently used for water-soluble salts.
Head-Twitch Response Quantification
Two primary methods are employed to quantify the head-twitch response:
-
Manual Observation:
-
Following drug administration, mice are placed individually into observation chambers (e.g., clear cylindrical containers).
-
A trained observer, often blinded to the experimental conditions, manually counts the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is characterized as a rapid, spasmodic, side-to-side movement of the head that is not associated with normal grooming or exploratory behavior.
-
-
Automated Detection:
-
A small magnet is surgically implanted on the mouse's skull.[9][10]
-
The mouse is placed in a chamber surrounded by a magnetometer coil.
-
Rapid head movements induce a detectable change in the magnetic field, which is recorded by a computer system.
-
Specialized software is used to analyze the recordings and automatically identify and count the characteristic waveforms of head twitches.[9][11] This method offers higher throughput and objectivity compared to manual scoring.
-
Data Analysis
-
Dose-response curves are generated by plotting the number of head twitches against the administered dose of the compound.
-
The ED50 value and its 95% confidence interval are calculated using non-linear regression analysis to determine the potency of the compound.[2]
Signaling Pathway
The induction of the head-twitch response by psychedelic compounds is primarily mediated by the activation of the serotonin 2A (5-HT2A) receptor, which is coupled to the Gq protein signaling pathway.[12]
Discussion
The data presented demonstrate that this compound is a potent 5-HT2A receptor agonist capable of inducing the head-twitch response in mice. Its potency is approximately 2.4 times lower than that of LSD, as indicated by their respective ED50 values (317.2 nmol/kg for this compound vs. 132.8 nmol/kg for LSD).[3] Both this compound and LSD are significantly more potent than the classic psychedelics psilocybin and mescaline in this assay.
The pharmacological profile of this compound, characterized by its high affinity for the 5-HT2A receptor and its robust induction of the HTR, strongly suggests that it is likely to produce LSD-like psychedelic effects in humans.[3] The consistent rank order of potency observed in the HTR assay across different chemical classes of psychedelics further validates this behavioral model as a predictive tool for human hallucinogenic activity.
For drug development professionals, the HTR assay provides a reliable and relatively high-throughput method for the initial screening and characterization of novel compounds with potential psychedelic or therapeutic properties targeting the 5-HT2A receptor. The quantitative data derived from these studies are essential for establishing structure-activity relationships and for guiding the selection of lead candidates for further preclinical and clinical investigation.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
A Comparative In Vitro Efficacy Analysis of Ecpla and Classic Psychedelics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of N-ethyl-N-cyclopropyl lysergamide (B1675752) (Ecpla), a potent analog of lysergic acid diethylamide (LSD), with classic psychedelics, including LSD, psilocin (the active metabolite of psilocybin), and N,N-dimethyltryptamine (DMT). The following sections present quantitative data from receptor binding and functional assays, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate a comprehensive understanding of their pharmacological profiles.
Quantitative In Vitro Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and classic psychedelics at key serotonin (B10506) receptors and other monoamine receptors implicated in their psychoactive effects. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | D2 | α2A-adrenoceptor |
| This compound | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| LSD | 1.1 | 2.9 | 4.9 | 1.7 | 15 | 37 |
| Psilocin | High Affinity | High Affinity | High Affinity | High Affinity | - | - |
| DMT | 235 | 68 - 1,300 | - | 340 | - | - |
Note: "High Affinity" for this compound indicates that while specific Ki values were not provided in a comparative table, the literature describes it as having high affinity for these receptors[1][2]. Data for LSD, Psilocin, and DMT are compiled from multiple sources and experimental conditions may vary[3][4].
5-HT2A Functional Activity (Calcium Mobilization)
| Compound | EC50 (nM) | Emax (% of 5-HT response) |
| This compound | 14.6 | High Efficacy |
| LSD | 1.45 | 95% |
| Psilocin | 46 | - |
| DMT | 3.21 | 94% |
Note: "High Efficacy" for this compound indicates it is a highly efficacious agonist, though a specific Emax value relative to 5-HT was not provided[1][2]. Data for LSD, Psilocin, and DMT are from various studies and conditions may differ[5][6][7].
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental methodologies: competitive radioligand binding assays and calcium mobilization functional assays.
Competitive Radioligand Binding Assay
This technique is utilized to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Receptor Preparation : Membranes from cells stably expressing the receptor of interest (e.g., human 5-HT2A) are prepared.
-
Incubation : These membranes are incubated with a specific concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Competition : A range of concentrations of the unlabeled test compound (e.g., this compound, LSD) is added to compete with the radioligand for binding to the receptor.
-
Separation : The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, leading to an increase in intracellular calcium concentration.
-
Cell Culture : Cells (e.g., HEK293) stably expressing the Gq-coupled receptor of interest are cultured in microplates.
-
Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition : Varying concentrations of the test agonist (e.g., this compound, LSD) are added to the wells.
-
Signal Detection : A fluorescent plate reader measures the change in fluorescence intensity over time. Agonist binding to the receptor activates the Gq protein, leading to the release of calcium from intracellular stores and an increase in fluorescence.
-
Data Analysis : The concentration-response curves are plotted to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist, often expressed as a percentage of the response to a reference agonist like serotonin).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway activated by these compounds and a typical experimental workflow for their in vitro characterization.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Experimental Workflow for In Vitro Efficacy.
References
- 1. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Dose-Response Curves of Ecpla in Relation to LSD: A Comparative Guide
This guide provides a detailed comparison of N-ethyl-N-cyclopropyl lysergamide (B1675752) (Ecpla) and lysergic acid diethylamide (LSD), focusing on their dose-response relationships at the serotonin (B10506) 2A (5-HT2A) receptor. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative potencies and efficacies, supported by experimental data.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo pharmacology of this compound and LSD, focusing on their interaction with the 5-HT2A receptor.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency at the Human 5-HT2A Receptor
| Compound | Parameter | Value (nM) | Assay Type |
| This compound | Ki | 16.5 | Competitive Radioligand Binding |
| EC50 | Not Reported | Calcium Mobilization | |
| Emax | Reported as "highly efficacious" | Calcium Mobilization | |
| LSD | Ki | 1.11 - 2.9 | Competitive Radioligand Binding[1] |
| EC50 | 1.45 | Calcium Mobilization[2] | |
| Emax | 95% (relative to 5-HT) | Calcium Mobilization[2] |
Note: While this compound is reported to be a potent and highly efficacious agonist in Gq-mediated calcium flux assays, specific EC50 and Emax values were not available in the reviewed literature for direct comparison with LSD.[3][4]
Table 2: In Vivo Potency for Inducing Head Twitch Response (HTR) in C57BL/6J Mice
| Compound | Parameter | Value (nmol/kg) |
| This compound | ED50 | 317.2 |
| LSD | ED50 | 132.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
-
Receptor Source Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO) that stably express the human 5-HT2A receptor. The cells are homogenized in a cold lysis buffer, and the membrane fraction is isolated through centrifugation.[1]
-
Assay Incubation: The prepared cell membranes are incubated with a fixed concentration of a high-affinity 5-HT2A radioligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound (this compound or LSD).[1]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with an ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the Gq-coupled 5-HT2A receptor, leading to an increase in intracellular calcium.
-
Cell Culture and Plating: HEK-293 cells stably expressing the human 5-HT2A receptor are seeded into 384-well plates and cultured to form a confluent monolayer.[5]
-
Dye Loading: The cell culture medium is replaced with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells.
-
Compound Addition: Varying concentrations of the test agonist (this compound or LSD) are added to the wells.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. The fluorescence intensity is measured over time to detect the transient increase in intracellular calcium following receptor activation.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).[2]
Head Twitch Response (HTR) Assay
This in vivo behavioral assay is a widely used model to assess the hallucinogenic potential of 5-HT2A receptor agonists in rodents.
-
Animal Model: Male C57BL/6J mice are used for the experiments.[3]
-
Drug Administration: The test compound (this compound or LSD) is administered to the mice, typically via intraperitoneal (IP) injection.
-
Behavioral Observation: Following drug administration, the mice are placed in an observation chamber, and the number of head twitches is counted for a specific duration. A head twitch is characterized as a rapid, side-to-side rotational movement of the head.
-
Data Analysis: The number of head twitches is recorded for different doses of the compound. A dose-response curve is generated by plotting the mean number of head twitches against the logarithm of the dose. The ED50 value (the dose that produces 50% of the maximum effect) is then calculated.[3]
Mandatory Visualization
Signaling Pathway
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow
Caption: Experimental workflow for generating dose-response data.
Logical Relationship
Caption: Logical relationship for comparative analysis of dose-response data.
Interpretation of Dose-Response Curves
The available data indicates that both this compound and LSD are potent agonists at the 5-HT2A receptor, the primary target for classic psychedelics.
In terms of in vitro binding affinity, this compound demonstrates a high affinity for the human 5-HT2A receptor with a Ki value of 16.5 nM.[3] LSD also exhibits high affinity, with reported Ki values in the low nanomolar range (1.11 - 2.9 nM), suggesting it binds more tightly to the receptor than this compound.[1]
Functionally, this compound is described as a potent and highly efficacious 5-HT2A agonist in a Gq-mediated calcium flux assay.[3] This indicates that it effectively activates the canonical signaling pathway associated with the psychedelic effects of 5-HT2A agonists. For comparison, LSD in a similar assay shows an EC50 of 1.45 nM and an Emax of 95% relative to serotonin, confirming its high potency and efficacy.[2] While a direct quantitative comparison of their in vitro functional potency is limited by the lack of specific EC50 and Emax values for this compound in the literature, the qualitative description suggests it behaves as a strong agonist.
The in vivo data from the head twitch response (HTR) assay in mice provides a clearer comparison of their functional potency. This compound induces the HTR with an ED50 of 317.2 nmol/kg.[3] In a comparable experimental setup, LSD is significantly more potent, with an ED50 of 132.8 nmol/kg. This indicates that a lower dose of LSD is required to produce the same level of 5-HT2A receptor-mediated behavioral response in vivo. The potency of this compound in the HTR assay is approximately 40% that of LSD.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 3. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Distinguishing Ecpla: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Ecpla (N-ethyl-N-cyclopropyllysergamide) is a synthetic lysergamide (B1675752) and a potent serotonin (B10506) 5-HT₂A receptor agonist. Its structural similarity to other lysergamides, particularly its isomer LSZ (lysergic acid 2,4-dimethylazetidide), presents a significant challenge for analytical identification. This guide provides a comparative overview of analytical methods capable of distinguishing this compound from its key analogs, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize key quantitative data from various analytical techniques, offering a clear comparison for the differentiation of this compound and its isomer LSZ.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) and Relative Abundance (%) |
| This compound | Not explicitly stated, but separable from LSZ | 221 (Base Peak) , 292 (Retro-Diels-Alder fragment), 196 (28%), 207/208 (66%/95%)[1][2][3] |
| LSZ | Not explicitly stated, but separable from this compound | 221 (Base Peak) , 292 (Retro-Diels-Alder fragment), 196 (73%), 207/208 (83%/22%), 98 (~15%)[1][2][3] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Analyte | Key Mass Transitions (m/z) | Distinguishing Product Ions (m/z) |
| This compound | 336.2 → [various] | Does not show significant product ions at m/z 267 and 98 under typical ESI conditions[1][2][3] |
| LSZ | 336.2 → [various] | Shows product ions at m/z 267 and 98 under typical ESI conditions[1][2][3] |
Table 3: Gas Chromatography-Solid Phase Infrared (GC-sIR) Spectroscopy Data
| Analyte | Distinguishing Infrared Absorption Bands (cm⁻¹) |
| This compound | 1129 (distinctive) and 3288 (Indole N-H stretch)[1] |
| LSZ | 1119 (distinctive) and 3263 (Indole N-H stretch)[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from published research and general best practices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify this compound and its analogs based on their retention times and mass fragmentation patterns.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
Capillary column: DB-1 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable organic solvent like methanol.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Hold: Maintain 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Compare the retention times and mass spectra of the unknown sample to reference standards of this compound and its analogs. Pay close attention to the relative abundances of key fragment ions as detailed in Table 1.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To differentiate this compound and its analogs, particularly isomers, based on their specific fragmentation patterns in the mass spectrometer.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system.
-
Tandem mass spectrometer (e.g., a triple quadrupole or QTOF instrument).
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Procedure:
-
Sample Preparation: Dissolve the sample in a mixture of the initial mobile phase (e.g., water with 0.1% formic acid and acetonitrile).
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Product ion scan or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: Select the protonated molecular ion of this compound/analogs (e.g., m/z 336.2).
-
Collision Energy: Optimize to achieve characteristic fragmentation.
-
-
Data Analysis: Analyze the resulting product ion spectra. For isomers like this compound and LSZ, specific and unique fragment ions are crucial for differentiation, as highlighted in Table 2.[1][2][3]
Visualizations
Serotonin 5-HT₂A Receptor Signaling Pathway
This compound and its analogs primarily exert their effects through the activation of the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the general signaling cascade initiated upon agonist binding.
Caption: Agonist binding to the 5-HT₂A receptor activates a Gq/11 protein, initiating a signaling cascade.
General Analytical Workflow
The following diagram outlines a typical workflow for the analysis of this compound and its analogs in a laboratory setting.
Caption: A generalized workflow for the analytical identification of this compound and its analogs.
References
Safety Operating Guide
Navigating the Safe Disposal of ECPLA in a Laboratory Setting
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical compounds are critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for ECPLA, treating it as a hazardous chemical waste in the absence of a specific Safety Data Sheet (SDS). The following procedures are based on general best practices for the disposal of laboratory chemicals with similar characteristics.[1]
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. The table below summarizes the available data for this compound.
| Property | Value |
| Chemical Name | N-[5-Bromo-1-[(4- fluorophenyl)methyl]-1,2- dihydro-4-methyl-2-oxo-3- pyridinyl]cycloheptanecarb oxamide |
| Molecular Formula | C21H24BrFN2O2 |
| Molecular Weight | 435.33 |
| Purity | ≥98% |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO |
| (Source: R&D Systems, Tocris Bioscience)[1] |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended steps for the safe disposal of this compound waste, encompassing the pure compound and any contaminated materials.
Waste Identification and Segregation
-
Characterize the Waste : Determine if the waste consists of pure this compound, a dilute solution, or contaminated labware such as pipette tips, gloves, and vials.[1]
-
Segregate Waste Streams : It is crucial to not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed to avoid dangerous reactions.[1][2] For instance, acidic and basic waste streams should never be mixed.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure to hazards.[3] This includes, but is not limited to:
-
Safety glasses[4]
-
Protective gloves (e.g., butyl-rubber, Neoprene)[4]
-
Suitable protective clothing[4]
Waste Collection and Containment
-
Solid Waste : Collect pure this compound powder and any contaminated solids (e.g., absorbent pads, weigh boats) in a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with organic compounds.[1]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant container, such as a coated glass or polyethylene (B3416737) bottle.[1] If a volatile solvent like DMSO is used, ensure the container is properly vented or stored in a well-ventilated area, such as a fume hood.[1]
-
Empty Containers : Containers that once held this compound should be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected and managed as hazardous liquid waste.[1][2]
-
Sharps Waste : Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a puncture-resistant sharps container.[2][5]
Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name (this compound) and its components
-
The specific hazards associated with the waste (e.g., toxic, flammable)
-
The date when waste was first added to the container
Clear and accurate labeling is essential for safe transport and treatment.[2]
Storage
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
The SAA should feature secondary containment, such as a chemical-resistant tray, to prevent the spread of potential spills.[1][2]
-
Ensure the storage area is secure and located away from general laboratory traffic.[1] In academic laboratories, the maximum storage time is often six months.[6]
Disposal Request and Pickup
Once the waste container is full or has reached the maximum allowable storage time as per your institution's policy (frequently 90 days), a hazardous waste pickup request should be submitted to your institution's Environmental Health and Safety (EHS) office.[1] this compound waste must not be poured down the drain or disposed of in regular trash.[1][2] Laboratories typically utilize a hazardous waste collection program managed by trained professionals for the transport and disposal of chemical waste in accordance with local, state, and federal regulations.[2]
Experimental Workflow for this compound Disposal
Caption: This diagram illustrates the sequential workflow for the proper and safe disposal of this compound waste in a laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
